molecular formula C29H39ClN2O6 B10782071 Atrasentan Hydrochloride CAS No. 2984284-99-1

Atrasentan Hydrochloride

货号: B10782071
CAS 编号: 2984284-99-1
分子量: 547.1 g/mol
InChI 键: IJFUJIFSUKPWCZ-SQMFDTLJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atrasentan Hydrochloride is the orally available hydrochloride salt of pyrrolidine-3-carboxylic acid with potential antineoplastic activity. As a selective antagonist of the endothelin-A (ETA) receptor, atrasentan binds selectively to the ETA receptor, which may result in inhibition of endothelin-induced angiogenesis and tumor cell proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 6 investigational indications.
See also: Atrasentan (has active moiety).

属性

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N2O6.ClH/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20;/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34);1H/t23-,27-,28+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFUJIFSUKPWCZ-SQMFDTLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

173937-91-2 (Parent)
Record name Atrasentan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20173240
Record name Atrasentan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195733-43-8
Record name Atrasentan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195733438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atrasentan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20173240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATRASENTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4G31X93ZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atrasentan Hydrochloride: A Technical Overview of its Selective Endothelin A Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Atrasentan (B1666376) Hydrochloride, a potent and selective endothelin A (ETA) receptor antagonist. The document details its mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Atrasentan is a small molecule, orally available, selective endothelin A (ETA) receptor antagonist.[1][2] It has been investigated for its therapeutic potential in various conditions, including cancer and, most notably, chronic kidney diseases such as diabetic nephropathy and IgA nephropathy (IgAN).[3][4][5] The therapeutic rationale for Atrasentan lies in its ability to block the detrimental effects of endothelin-1 (B181129) (ET-1) mediated through the ETA receptor, which are implicated in the pathophysiology of several diseases.[3] Recently, Atrasentan received accelerated approval from the FDA for reducing proteinuria in adults with primary IgA nephropathy at risk of rapid disease progression.[6][7]

Mechanism of Action

The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two distinct G-protein-coupled receptor subtypes: ETA and ETB.[8][9][10]

  • ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cell proliferation.[9] In the kidneys, ETA receptor activation is associated with podocyte damage, proteinuria, inflammation, and fibrosis.[3][6]

  • ETB Receptors: Found on endothelial cells, their activation mediates vasodilation through the release of nitric oxide.[9]

Atrasentan functions as a competitive antagonist of the ETA receptor.[6][11] By selectively binding to and blocking the ETA receptor, Atrasentan prevents ET-1 from initiating the downstream signaling cascade that results in vasoconstriction and renal damage.[3][6] This targeted action mitigates the harmful effects of ET-1 while preserving the potentially beneficial vasodilatory functions mediated by the ETB receptor.

Quantitative Data

The efficacy and selectivity of Atrasentan have been quantified in various studies. The following tables summarize key binding affinity and clinical trial data.

Table 1: Binding Affinity and Selectivity of Atrasentan

ParameterReceptorValueSelectivity Ratio (ETB/ETA)
Ki ETA0.034 nM[6][12][13]>1800-fold[6][11][12]
Ki ETB63.3 nM[6][12]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Clinical Efficacy of Atrasentan in Patients with Kidney Disease

Study PopulationTreatment Group (Dose)NBaseline UACR/UPCRChange from Baselinep-value
Diabetic Kidney Disease (Phase 2) [14][15][16]Atrasentan (0.75 mg)22--42%0.023 (vs. placebo)
Atrasentan (1.75 mg)22--35%0.073 (vs. placebo)
Placebo23--11%-
IgA Nephropathy (AFFINITY Study) [17]Atrasentan (0.75 mg)20Median: 0.8 g/gSustained reduction through week 52-
IgA Nephropathy (Phase 3 Interim Analysis) [8]Atrasentan (0.75 mg)135≥1 g/day -38.1%<0.001 (vs. placebo)
Placebo135≥1 g/day -3.1%-

UACR: Urine Albumin-to-Creatinine Ratio; UPCR: Urine Protein-to-Creatinine Ratio.

Experimental Protocols

The characterization of Atrasentan's activity involves specific in-vitro and in-vivo assays.

4.1. Radioligand Binding Assay for ETA and ETB Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Atrasentan for endothelin receptors.

  • Objective: To quantify the binding affinity of Atrasentan to human ETA and ETB receptors.

  • Materials:

    • Receptor Source: Membranes from cells expressing recombinant human ETA or ETB receptors (e.g., human coronary artery smooth muscle cells for ETA, SK-Mel-28 melanoma cell line for ETB).[18]

    • Radioligand: [125I]-ET-1, a high-affinity radiolabeled ligand for both receptor subtypes.[19]

    • Competitor: Atrasentan Hydrochloride at various concentrations.

    • Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl with BSA and protease inhibitors).

    • Separation System: 96-well microtiter filtration plates with glass fiber or PVDF membranes.[19]

  • Procedure:

    • Incubation: In each well of the microtiter plate, combine the cell membranes (receptor source), a fixed concentration of [125I]-ET-1, and varying concentrations of unlabeled Atrasentan.

    • Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through the membrane. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

    • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific [125I]-ET-1 binding against the logarithm of the Atrasentan concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Atrasentan that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

4.2. In-Vivo Pressor Response Assay

This protocol outlines an in-vivo experiment to assess the functional antagonist activity of Atrasentan.

  • Objective: To determine the ability of Atrasentan to inhibit the vasoconstrictor (pressor) response induced by an endothelin agonist in an animal model.

  • Animal Model: Pithed rats are commonly used for this assay as this preparation eliminates central nervous system influences on blood pressure.[18]

  • Materials:

    • Pithed rats, anesthetized and instrumented for continuous blood pressure monitoring.

    • Big Endothelin-1 (a precursor to ET-1, used as an agonist).[18]

    • This compound for oral or intravenous administration.

  • Procedure:

    • Baseline: After preparing the pithed rat, establish a stable baseline blood pressure reading.

    • Atrasentan Administration: Administer Atrasentan either intravenously or orally at various doses to different groups of animals.[18] A control group receives a vehicle.

    • Agonist Challenge: After a predetermined time to allow for drug absorption and distribution, administer a single intravenous dose of big endothelin-1 (e.g., 1 nmol/kg) to induce a pressor response.[18]

    • Measurement: Record the maximum increase in blood pressure following the agonist challenge.

  • Data Analysis:

    • Compare the magnitude of the pressor response in the Atrasentan-treated groups to the control group.

    • Calculate the percentage inhibition of the pressor response for each dose of Atrasentan.

    • Determine the dose of Atrasentan required to produce a 50% inhibition of the big endothelin-1-induced pressor response (ID50).

Visualizations

5.1. Signaling Pathway

G cluster_0 cluster_1 Cell Membrane cluster_2 ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor Binds Atrasentan Atrasentan Atrasentan->ETA_Receptor Blocks G_Protein G-Protein Activation ETA_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Vasoconstriction Vasoconstriction, Inflammation, Fibrosis Ca_Release->Vasoconstriction

Caption: Atrasentan blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.

5.2. Experimental Workflow: Radioligand Binding Assay

G cluster_workflow Workflow Prep Prepare Reagents: - Cell Membranes (ETA/ETB) - [125I]-ET-1 Radioligand - Atrasentan Dilutions Incubate Incubate Reagents (Allow Binding to Equilibrium) Prep->Incubate Filter Separate Bound/Unbound (Rapid Filtration) Incubate->Filter Wash Wash Filters (Remove Non-specific Binding) Filter->Wash Count Quantify Radioactivity (Gamma Counter) Wash->Count Analyze Data Analysis (IC50 -> Ki Calculation) Count->Analyze

Caption: Workflow for determining Atrasentan's binding affinity via radioligand assay.

Conclusion

This compound is a highly potent and selective antagonist of the endothelin A receptor, demonstrating over 1800-fold greater affinity for the ETA subtype compared to the ETB subtype.[6][11][12] This selectivity allows for the targeted inhibition of the detrimental pathways mediated by ET-1, including vasoconstriction, inflammation, and fibrosis, which are central to the progression of chronic kidney disease.[3] Clinical trials have confirmed its efficacy in significantly reducing proteinuria in patients with diabetic kidney disease and IgA nephropathy, underscoring its potential as a valuable therapeutic agent in nephrology.[8][14] The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Atrasentan and other selective endothelin receptor antagonists.

References

A Technical Guide to Preclinical Research on Atrasentan Hydrochloride for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atrasentan Hydrochloride, also known as ABT-627, is an orally bioavailable, potent, and selective antagonist of the endothelin-A (ETA) receptor.[1][2] The endothelin axis, particularly the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, is critically involved in the progression of various cancers, including prostate, ovarian, and renal cell carcinoma.[1][3][4] Dysregulation of this axis initiates a cascade of events promoting tumor growth, survival, invasion, angiogenesis, and abnormal bone formation.[1][5][6] Atrasentan is designed to specifically block the ET-1/ETA receptor signaling pathway, making it a compelling target for therapeutic intervention in oncology.[1][7] This technical guide provides a comprehensive overview of the preclinical research on Atrasentan, summarizing quantitative data, detailing experimental protocols, and visualizing the core mechanisms and workflows.

Core Mechanism of Action: ETA Receptor Antagonism

Atrasentan's primary mechanism of action is the competitive and selective blockade of the ETA receptor, which is a G-protein coupled receptor.[1][8] By inhibiting the binding of the potent vasoconstrictor peptide ET-1, Atrasentan disrupts the downstream signaling cascades that are frequently overactive in cancer cells.[1][3] This targeted inhibition leads to a multifaceted anti-cancer effect, including the suppression of cell proliferation, induction of apoptosis (programmed cell death), and modulation of the tumor microenvironment.[1][5][9] Key signaling pathways implicated in cancer progression that are downstream of ETA receptor activation include the MAPK and PI3K/Akt pathways; Atrasentan's blockade of the ETA receptor leads to the downregulation of these critical pro-survival pathways.[1]

Atrasentan_Mechanism_of_Action cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR ETA Receptor ET-1->ETAR Binds G-protein G-protein Coupled Signaling ETAR->G-protein PI3K_Akt PI3K/Akt Pathway G-protein->PI3K_Akt MAPK MAPK Pathway G-protein->MAPK Proliferation Cell Proliferation, Survival, Invasion PI3K_Akt->Proliferation MAPK->Proliferation Atrasentan Atrasentan Atrasentan->ETAR Blocks Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies prep Prepare Atrasentan Stock Solution (in DMSO) treat Treat Cells with Varying Atrasentan Conc. prep->treat culture Culture Cancer Cell Lines culture->treat prolif Proliferation Assay (e.g., MTT) treat->prolif apop Apoptosis Assay (e.g., Flow Cytometry) treat->apop wb Western Blot (Signaling Pathways) treat->wb implant Implant Human Tumor Cells into Mice tumor_growth Allow Tumors to Reach Palpable Size implant->tumor_growth randomize Randomize Mice into Control & Treatment Groups tumor_growth->randomize administer Administer Atrasentan (e.g., Oral Gavage) randomize->administer measure Measure Tumor Volume Periodically administer->measure excise Excise & Weigh Tumors at Study End measure->excise ihc Immunohistochemistry Analysis excise->ihc

References

Atrasentan Hydrochloride: A Technical Deep Dive into its Role in Mitigating Proteinuria in IgA Nephropathy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Immunoglobulin A nephropathy (IgAN), the most common primary glomerulonephritis globally, is characterized by the deposition of IgA complexes in the kidneys, often leading to progressive chronic kidney disease.[1] Proteinuria is a key prognostic marker and a therapeutic target in IgAN.[2] Atrasentan hydrochloride, a potent and selective endothelin A (ETA) receptor antagonist, has emerged as a promising therapeutic agent for reducing proteinuria in patients with IgAN.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of Atrasentan, detailed protocols of the pivotal clinical trials evaluating its efficacy and safety, and a quantitative summary of its impact on proteinuria reduction.

Mechanism of Action: Targeting the Endothelin System

The endothelin (ET) system, particularly the activation of the ETA receptor by its ligand endothelin-1 (B181129) (ET-1), is implicated in the pathophysiology of IgAN.[2][3] In the kidney, overactivation of the ETA receptor contributes to vasoconstriction, inflammation, fibrosis, podocyte injury, and mesangial cell proliferation, all of which are hallmarks of IgAN progression and contribute to proteinuria.[3][5]

This compound is an orally bioavailable, selective antagonist of the ETA receptor.[3] By blocking the binding of ET-1 to the ETA receptor, Atrasentan mitigates the downstream signaling pathways that lead to renal damage. This targeted intervention helps to reduce intraglomerular pressure, decrease inflammation and fibrosis, and preserve the integrity of the glomerular filtration barrier, ultimately leading to a reduction in proteinuria.[6]

Signaling Pathway of Endothelin-1 in IgA Nephropathy

The following diagram illustrates the pathogenic signaling pathway of ET-1 in renal cells and the point of intervention for Atrasentan.

IgAN IgA Nephropathy Pathogenesis ET1 Increased Endothelin-1 (ET-1) IgAN->ET1 ETAR Endothelin A (ETA) Receptor ET1->ETAR PLC Phospholipase C (PLC) Activation ETAR->PLC Atrasentan Atrasentan Atrasentan->ETAR Blocks IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Podocyte Podocyte Injury (Effacement, Apoptosis) Ca_PKC->Podocyte Mesangial Mesangial Cell (Proliferation, ECM Deposition) Ca_PKC->Mesangial Inflammation Inflammation Ca_PKC->Inflammation Fibrosis Fibrosis Ca_PKC->Fibrosis Proteinuria Proteinuria Podocyte->Proteinuria Mesangial->Proteinuria Inflammation->Proteinuria Fibrosis->Proteinuria

Caption: Pathogenic signaling of ET-1 in IgA nephropathy and Atrasentan's intervention.

Clinical Efficacy: The ALIGN Study

The pivotal Phase III ALIGN study was a global, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of Atrasentan in patients with IgAN at risk of progressive loss of renal function.[1]

Quantitative Data on Proteinuria Reduction

The primary endpoint of the ALIGN study was the change in proteinuria from baseline at 36 weeks. The results from a pre-specified interim analysis demonstrated a clinically meaningful and statistically significant reduction in proteinuria in patients treated with Atrasentan compared to placebo.[2][7][8]

ParameterAtrasentan + Supportive CarePlacebo + Supportive Care
Mean Reduction in Proteinuria at 36 Weeks 36.1%-
Statistical Significance (p-value) <0.0001-

Supportive care included a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor.[2]

An exploratory cohort of the ALIGN study also assessed the efficacy of Atrasentan in patients receiving a sodium-glucose cotransporter-2 (SGLT2) inhibitor in addition to a RAS inhibitor.

ParameterAtrasentan + RASi + SGLT2iPlacebo + RASi + SGLT2i
Mean Reduction in Proteinuria at 36 Weeks 37.4%-
Experimental Protocols: The ALIGN Study

Study Design: A phase 3, randomized, double-blind, placebo-controlled, multicenter, global study.[1]

Patient Population: Adults with biopsy-proven IgA nephropathy at risk of progressive loss of renal function.[1] A total of 340 patients were randomized in the main study cohort, with an additional 64 patients in the SGLT2i exploratory cohort.[1]

Inclusion Criteria:

  • Biopsy-proven IgA nephropathy.[9]

  • Total urinary protein excretion of ≥1 g/day .[9]

  • Estimated glomerular filtration rate (eGFR) ≥30 mL/min/1.73 m².[3]

  • Receiving a maximally tolerated and stable dose of a renin-angiotensin system (RAS) inhibitor (ACEi or ARB) for at least 12 weeks prior to screening.[9]

Exclusion Criteria:

  • Concurrent diagnosis of another cause of chronic kidney disease, including diabetic kidney disease.[9]

  • Clinical diagnosis of nephrotic syndrome.[9]

  • History of organ transplantation.[9]

  • Use of systemic immunosuppressant medications.[9]

Treatment:

  • Investigational Arm: Atrasentan 0.75 mg administered orally once daily.[9]

  • Control Arm: Matching placebo administered orally once daily.[1]

  • All patients continued to receive a maximally tolerated and stable dose of a RAS inhibitor as supportive care.[1]

Primary Endpoint:

  • The primary efficacy endpoint was the change in proteinuria, as measured by the 24-hour urine protein-to-creatinine ratio (UPCR), from baseline to week 36.[8]

Secondary Endpoints:

  • Key secondary endpoints included the change in eGFR from baseline to week 136, as well as safety and tolerability.[3]

Statistical Analysis:

  • The primary efficacy analysis was based on a pre-specified interim analysis of the first 270 patients enrolled in the main stratum. The change in UPCR from baseline to week 36 was compared between the Atrasentan and placebo groups.

Safety Profile:

  • The safety profile of Atrasentan in the ALIGN study was consistent with previously reported data.[2] The most common adverse events included peripheral edema, anemia, and liver transaminase elevation.[10]

Experimental Workflow of the ALIGN Study

The following diagram outlines the workflow of the ALIGN clinical trial.

Screening Screening & Enrollment (Biopsy-proven IgAN, Proteinuria ≥1g/day, eGFR ≥30) Randomization Randomization (1:1) Screening->Randomization AtrasentanArm Atrasentan (0.75 mg/day) + Supportive Care Randomization->AtrasentanArm PlaceboArm Placebo + Supportive Care Randomization->PlaceboArm Treatment Double-Blind Treatment Period (132 weeks) AtrasentanArm->Treatment PlaceboArm->Treatment InterimAnalysis Interim Analysis (Week 36) - Primary Endpoint: Proteinuria Change Treatment->InterimAnalysis FinalAnalysis Final Analysis (Week 136) - Secondary Endpoint: eGFR Change Treatment->FinalAnalysis OpenLabel Open-Label Extension FinalAnalysis->OpenLabel

Caption: Workflow of the Phase III ALIGN clinical trial.

Logical Relationship: From ETA Receptor Antagonism to Renal Protection

The therapeutic rationale for using Atrasentan in IgAN is based on a clear logical progression from molecular mechanism to clinical outcome.

Atrasentan Atrasentan ETAR_Block Selective ETA Receptor Blockade Atrasentan->ETAR_Block Reduced_Patho Reduced Pathogenic Signaling ETAR_Block->Reduced_Patho Improved_Hemo Improved Glomerular Hemodynamics Reduced_Patho->Improved_Hemo Reduced_Inflam Reduced Inflammation & Fibrosis Reduced_Patho->Reduced_Inflam Proteinuria_Red Proteinuria Reduction Improved_Hemo->Proteinuria_Red Reduced_Inflam->Proteinuria_Red Kidney_Preserve Preservation of Kidney Function Proteinuria_Red->Kidney_Preserve

Caption: Logical flow from Atrasentan's mechanism to renal protection.

Conclusion

This compound represents a significant advancement in the targeted treatment of IgA nephropathy. Its selective antagonism of the endothelin A receptor directly addresses a key pathogenic pathway in the disease, leading to a substantial and statistically significant reduction in proteinuria. The robust data from the ALIGN clinical trial underscore the potential of Atrasentan as a foundational therapy for patients with IgAN at risk of disease progression. Further long-term data on its impact on kidney function preservation will be crucial in fully defining its role in the management of this chronic condition.

References

Atrasentan Hydrochloride: A Technical Guide to Target Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan (B1666376) hydrochloride is a potent and highly selective endothelin A (ETA) receptor antagonist.[1] The endothelin (ET) system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), is implicated in the pathophysiology of various diseases, including chronic kidney disease.[1][2] ET-1 exerts its effects through two G protein-coupled receptors: ETA and ETB.[1] Activation of ETA receptors on smooth muscle cells leads to vasoconstriction and cell proliferation, while ETB receptors on endothelial cells can mediate vasodilation.[1] In pathological states, overexpression of ET-1 contributes to disease progression, making the ET system a prime therapeutic target.[1] Atrasentan's high selectivity for the ETA receptor is a key characteristic, potentially offering therapeutic advantages by antagonizing the detrimental effects of ETA activation while sparing the potentially beneficial functions mediated by ETB receptors.[1][3] This technical guide provides an in-depth overview of the target binding affinity and selectivity of Atrasentan hydrochloride, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Target Binding Affinity and Selectivity

Atrasentan demonstrates sub-nanomolar binding affinity for the human endothelin A (ETA) receptor and exhibits a high degree of selectivity over the endothelin B (ETB) receptor. This selectivity is a critical feature of its pharmacological profile.

Quantitative Binding Data

The binding affinity of this compound for ETA and ETB receptors has been characterized by determining its inhibition constant (Ki) and the concentration required for 50% inhibition (IC50) in various in vitro assays.

ReceptorParameterValue (nM)SpeciesAssay TypeReference
ETA Ki0.034HumanRadioligand Binding Assay[4][5][6]
IC500.0551HumanRadioligand Binding Assay[7]
IC5055.1 µM-Endothelin Receptor Antagonism[8]
pA210.5HumanFunctional Assay (Arachidonic Acid Secretion)[9]
pA29.2RatFunctional Assay (Vasoconstriction)[9]
ETB Ki63.3HumanRadioligand Binding Assay[4][5]
Ki139HumanRadioligand Binding Assay[9]

Selectivity Ratio:

The selectivity of Atrasentan for the ETA receptor over the ETB receptor is a key characteristic. The selectivity ratio, calculated from the Ki values, is greater than 1800-fold.[4][5] This high selectivity is thought to contribute to its therapeutic efficacy by specifically targeting the pathological effects mediated by the ETA receptor while avoiding interference with the physiological functions of the ETB receptor.[1][3]

Signaling Pathways

Atrasentan exerts its pharmacological effects by competitively antagonizing the binding of endothelin-1 (ET-1) to the ETA receptor, thereby inhibiting its downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds Gq Gq protein ETA->Gq Activates Atrasentan Atrasentan Atrasentan->ETA Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (Vasoconstriction, Proliferation) Ca2->Downstream PKC->Downstream

Caption: Simplified Endothelin-1 Signaling Pathway via the ETA Receptor and the inhibitory action of Atrasentan.

Experimental Protocols

The determination of Atrasentan's binding affinity and selectivity relies on robust in vitro assays. The following is a generalized protocol for a competitive radioligand binding assay, a standard method in pharmacology.

Radioligand Binding Assay for Endothelin Receptors

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., Atrasentan) for the ETA and ETB receptors.

Materials:

  • Cell membranes expressing human ETA or ETB receptors.[1]

  • Radioligand: [125I]-ET-1.[1][7]

  • Test compound (Atrasentan) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).[1]

  • Wash buffer (ice-cold).

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[5]

  • Scintillation fluid.

  • 96-well filter plates and a cell harvester or vacuum filtration manifold.[5][8]

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparations on ice and resuspend them in the binding buffer.[5] Prepare serial dilutions of the test compound (Atrasentan).

  • Incubation: In a 96-well plate, add the cell membrane preparation, the radioligand ([125I]-ET-1) at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.[5][10] Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a non-labeled ligand).

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

  • Separation: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester or vacuum manifold.[5] This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[5]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.[10]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Membranes (ETA or ETB expressing) D Incubate: Membranes + Radioligand + Test Compound A->D B Prepare Radioligand ([125I]-ET-1) B->D C Prepare Test Compound (Atrasentan Dilutions) C->D E Filtration & Washing (Separate Bound from Free) D->E F Scintillation Counting (Measure Radioactivity) E->F G Calculate Specific Binding F->G H Plot Competition Curve G->H I Determine IC50 H->I J Calculate Ki (Cheng-Prusoff Equation) I->J

Caption: Experimental workflow for determining binding affinity using a radioligand binding assay.

Off-Target Selectivity

While comprehensive off-target screening panel data for Atrasentan is not extensively published in the public domain, available information indicates its high selectivity. One study noted that Atrasentan is selective for the ETA receptor over the ETB receptor and a panel of 29 other receptors at a concentration of 10 µM.[9] The absence of significant off-target activities at therapeutic concentrations is a crucial aspect of a drug's safety profile. For a more detailed understanding, a comprehensive safety screen, such as a CEREP panel, would be necessary to assess the interaction of Atrasentan with a broader range of receptors, ion channels, and enzymes.

Conclusion

This compound is a highly potent and selective antagonist of the endothelin A receptor, with a binding affinity in the sub-nanomolar range and a selectivity of over 1800-fold for the ETA receptor compared to the ETB receptor. This pharmacological profile, determined through rigorous in vitro binding and functional assays, underscores its targeted mechanism of action. The high selectivity of Atrasentan is a defining feature, suggesting a favorable therapeutic window by minimizing potential off-target effects. This technical guide provides researchers and drug development professionals with the core data and methodologies to understand and further investigate the molecular pharmacology of Atrasentan.

References

Atrasentan: A Comprehensive Pharmacological Profile of a Selective Endothelin A (ETa) Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Atrasentan is a potent and highly selective antagonist of the endothelin A (ETa) receptor, a key mediator in the pathophysiology of various cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the pharmacological profile of Atrasentan, detailing its mechanism of action, binding affinity, selectivity, pharmacokinetic and pharmacodynamic properties. This document synthesizes data from preclinical and clinical studies, presenting quantitative information in structured tables and illustrating key concepts with detailed diagrams to support further research and development efforts in the field.

Introduction

The endothelin (ET) system, particularly the activation of the ETa receptor by its ligand endothelin-1 (B181129) (ET-1), plays a crucial role in vasoconstriction, cell proliferation, inflammation, and fibrosis.[1][2] Dysregulation of the ET-1/ETa receptor axis is implicated in the progression of numerous diseases, including hypertension, cancer, and chronic kidney disease.[1][2] Atrasentan (formerly ABT-627) is an orally bioavailable, non-peptide antagonist that exhibits high affinity and selectivity for the ETa receptor.[3] This selectivity minimizes the potential for off-target effects associated with the blockade of the endothelin B (ETb) receptor, which is involved in vasodilation and clearance of ET-1.[2]

Mechanism of Action

Atrasentan exerts its pharmacological effects by competitively binding to the ETa receptor, thereby preventing the binding of the endogenous ligand ET-1.[4] The activation of the ETa receptor, a G-protein coupled receptor, by ET-1 typically initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.[5] These events culminate in smooth muscle contraction, cellular proliferation, and the production of pro-inflammatory and pro-fibrotic mediators.[1] By blocking this initial step, Atrasentan effectively attenuates these detrimental cellular responses.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETa_receptor ETa Receptor ET-1->ETa_receptor Binds to Atrasentan Atrasentan Atrasentan->ETa_receptor Blocks G_protein Gq/11 ETa_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Vasoconstriction, Proliferation, Fibrosis Ca_release->Cellular_response PKC_activation->Cellular_response

Figure 1: Atrasentan's Mechanism of Action at the ETa Receptor.

Pharmacological Properties

The pharmacological profile of Atrasentan is characterized by its high binding affinity for the ETa receptor and its significant selectivity over the ETb receptor. These properties have been determined through a series of in vitro and in vivo studies.

Binding Affinity and Selectivity

The binding affinity of Atrasentan to the ETa and ETb receptors is typically determined using radioligand binding assays. These experiments measure the ability of Atrasentan to displace a radiolabeled ligand, such as [¹²⁵I]-ET-1, from the receptors. The results are often expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

ParameterValueReceptorReference
Ki 0.034 nMETa[4]
Ki 63.3 nMETb[4]
Selectivity (ETb/ETa) >1800-fold-[4][6]

Table 1: Binding Affinity and Selectivity of Atrasentan.

Pharmacokinetics

The pharmacokinetic profile of Atrasentan has been characterized in both preclinical animal models and human clinical trials.

ParameterValueSpeciesReference
Time to Peak Plasma Concentration (Tmax) ~0.5 - 1.5 hoursHuman[4][7]
Terminal Half-life (t½) ~20 - 25 hoursHuman[8]
Apparent Oral Clearance (CL/F) ~12 - 27 L/hHuman[8]
Apparent Volume of Distribution (Vd/F) ~6 L/kgHuman[8]
Protein Binding >99% (primarily albumin)Human[4]
Metabolism Extensively by CYP3A and UGTsHuman[4]
Excretion Primarily in feces (~86%)Human[4]

Table 2: Pharmacokinetic Parameters of Atrasentan in Humans.

Pharmacodynamics

The pharmacodynamic effects of Atrasentan are a direct consequence of its ETa receptor antagonism. In clinical studies, Atrasentan has been shown to reduce proteinuria in patients with IgA nephropathy, a key indicator of its therapeutic efficacy in this patient population.[4]

Experimental Protocols

The characterization of Atrasentan's pharmacological profile relies on a variety of standardized experimental protocols. Below are detailed methodologies for key experiments.

ETa Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Atrasentan for the ETa receptor.

Materials:

  • Cell membranes expressing the human ETa receptor.

  • [¹²⁵I]-ET-1 (radioligand).

  • Atrasentan (test compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of Atrasentan in binding buffer.

  • In a 96-well plate, add cell membranes, [¹²⁵I]-ET-1 (at a concentration near its Kd), and either Atrasentan, vehicle (for total binding), or a high concentration of unlabeled ET-1 (for non-specific binding).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of Atrasentan to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Receptor Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - [¹²⁵I]-ET-1 - Atrasentan dilutions start->prepare_reagents incubation Incubate mixture (membranes, radioligand, Atrasentan) prepare_reagents->incubation filtration Rapid Filtration (separate bound from free) incubation->filtration washing Wash filters filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Figure 2: Experimental Workflow for an ETa Receptor Binding Assay.

In Vivo Pharmacokinetic Study

This protocol describes a typical in vivo study to determine the pharmacokinetic parameters of Atrasentan in an animal model.

Materials:

  • Test animals (e.g., rats, dogs).

  • Atrasentan formulation for oral administration.

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant).

  • Analytical method for quantifying Atrasentan in plasma (e.g., LC-MS/MS).

Procedure:

  • Acclimate animals to the housing conditions.

  • Administer a single oral dose of Atrasentan to the animals.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process blood samples to obtain plasma and store frozen until analysis.

  • Quantify the concentration of Atrasentan in plasma samples using a validated analytical method.

  • Plot the plasma concentration of Atrasentan versus time.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL/F, Vd/F) using non-compartmental analysis.

Clinical Development and Therapeutic Applications

Atrasentan has been investigated in numerous clinical trials for various indications, including prostate cancer and diabetic nephropathy.[3] More recently, its potential in treating proteinuric kidney diseases, particularly IgA nephropathy (IgAN), has been a primary focus.[3] In phase 3 clinical trials, Atrasentan demonstrated a significant reduction in proteinuria in patients with IgAN.[5]

cluster_development Atrasentan Clinical Development Funnel preclinical Preclinical Studies (In vitro & In vivo) phase1 Phase 1 (Safety & PK in healthy volunteers) preclinical->phase1 phase2 Phase 2 (Efficacy & Dose-ranging in patients) phase1->phase2 phase3 Phase 3 (Large-scale efficacy & safety in IgAN) phase2->phase3 approval Regulatory Approval phase3->approval

Figure 3: Logical Flow of Atrasentan's Clinical Development.

Conclusion

Atrasentan is a highly potent and selective ETa receptor antagonist with a well-characterized pharmacological profile. Its favorable pharmacokinetic properties, including oral bioavailability and a long half-life suitable for once-daily dosing, make it a promising therapeutic agent. The robust preclinical and clinical data, particularly the significant reduction in proteinuria observed in patients with IgA nephropathy, underscore the potential of Atrasentan in the management of proteinuric kidney diseases. Further research will continue to elucidate the full therapeutic potential of this targeted therapy.

References

Atrasentan Hydrochloride: A Deep Dive into its Protective Effects on Podocytes and its Anti-Fibrotic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan (B1666376) hydrochloride, a selective endothelin-A (ETA) receptor antagonist, is emerging as a promising therapeutic agent for chronic kidney diseases, including diabetic nephropathy and IgA nephropathy.[1][2] Its primary mechanism of action involves blocking the detrimental effects of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor and profibrotic peptide, on renal cells.[3] This technical guide provides an in-depth analysis of atrasentan's effects on podocyte integrity and renal fibrosis, summarizing key preclinical and clinical findings. It includes detailed experimental methodologies and visual representations of the core signaling pathways to support further research and drug development in this area.

Core Mechanism of Action

Endothelin-1, acting through its ETA receptor, plays a significant role in the pathogenesis of kidney disease by promoting podocyte damage, proteinuria, inflammation, and fibrosis.[1][3] Atrasentan selectively blocks the ETA receptor, thereby mitigating these downstream pathological effects.[1] Preclinical studies have consistently demonstrated that atrasentan can reduce proteinuria, preserve podocyte numbers, and attenuate renal fibrosis in various animal models of kidney disease.[4]

Effect on Podocyte Damage

Podocytes are highly specialized cells that form a crucial component of the glomerular filtration barrier. Their injury and loss are key events in the progression of many chronic kidney diseases, leading to proteinuria and glomerulosclerosis. Atrasentan has been shown to exert protective effects on podocytes through multiple mechanisms.

In Vitro Evidence: High-Glucose Models

In cultured podocytes exposed to high glucose (HG) to mimic diabetic conditions, atrasentan has been demonstrated to alleviate injury. One key mechanism involves the regulation of the microRNA-21 (miR-21)/forkhead box O1 (FOXO1) axis.[5] High glucose upregulates miR-21, which in turn suppresses its target, FOXO1. This suppression is associated with increased podocyte apoptosis and impaired autophagy.[5] Atrasentan treatment has been shown to downregulate miR-21, thereby restoring FOXO1 expression and promoting podocyte survival and autophagic activity.[5]

In Vivo Evidence: Animal Models

Studies using the BTBR ob/ob mouse model, which develops progressive diabetic nephropathy closely resembling the human condition, have shown that atrasentan treatment, both alone and in combination with RAS inhibition, significantly increases the number of glomerular podocytes compared to untreated diabetic controls.[4] This restoration of podocyte number is a critical finding, suggesting a potential for reversing existing damage. Furthermore, atrasentan treatment in these mice led to a reduction in proteinuria, mirroring the functional improvements observed in human clinical trials.[4] In streptozotocin (B1681764) (STZ)-induced diabetic rats, another widely used model of diabetic nephropathy, atrasentan has been shown to reduce proteinuria and glomerulosclerosis.[6]

Effect on Renal Fibrosis

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is the final common pathway of most progressive kidney diseases. Atrasentan has demonstrated significant anti-fibrotic effects in various preclinical models.

Key Signaling Pathways

Endothelin-1 (ET-1) Signaling: The binding of ET-1 to the ETA receptor on podocytes and other renal cells triggers a cascade of events leading to a pro-fibrotic phenotype. This includes the activation of β-arrestin-1, which forms a complex with the ETA receptor and Src kinase.[7] This complex then transactivates the epidermal growth factor receptor (EGFR), leading to β-catenin phosphorylation and subsequent transcription of Snail, a key driver of epithelial-to-mesenchymal transition (EMT) and fibrosis.[1][7] By blocking the ETA receptor, atrasentan inhibits this entire cascade.

Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a master regulator of fibrosis.[8] The ET-1 pathway can interact with and amplify TGF-β signaling. Atrasentan's blockade of the ETA receptor can, therefore, indirectly attenuate the pro-fibrotic effects of TGF-β. In STZ-induced diabetic rats, atrasentan treatment has been associated with a reduction in markers of renal fibrosis.[9]

Experimental Evidence

In the BTBR ob/ob mouse model, atrasentan treatment resulted in a significant decrease in mesangial matrix accumulation, as measured by a reduction in collagen type IV deposition.[4] Similarly, in STZ-induced diabetic rats, atrasentan treatment significantly reduced the degree of glomerulosclerosis and renal fibrosis.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of atrasentan.

Table 1: In Vivo Studies on Atrasentan's Effect on Renal Parameters

Animal ModelTreatment GroupDosageDurationKey FindingsReference
BTBR ob/ob miceAtrasentan10 mg/kg/day12-16 weeksIncreased podocyte number; Reduced proteinuria; Decreased mesangial matrix (Collagen IV)[4][10]
BTBR ob/ob miceAtrasentan + LosartanNot specified12-16 weeksSynergistically increased podocyte number; Reduced proteinuria; Decreased mesangial matrix (Collagen IV)[4]
STZ-induced diabetic Dahl salt-sensitive ratsAtrasentan5 mg/kg/day in drinking water6 weeks40% decrease in proteinuria; Reduced glomerulosclerosis and renal fibrosis[6]

Table 2: Clinical Studies on Atrasentan's Effect on Proteinuria

Study PopulationTreatment GroupDosageDurationKey FindingsReference
IgA Nephropathy (ALIGN study)AtrasentanNot specified36 weeks36.1% reduction in proteinuria (UPCR) vs. placebo[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility.

In Vitro High-Glucose Podocyte Injury Model
  • Cell Culture:

    • Conditionally immortalized mouse or human podocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

    • To induce differentiation, cells are thermo-switched to a non-permissive temperature (e.g., 37°C) for 10-14 days.

  • High-Glucose Treatment:

    • Differentiated podocytes are serum-starved for 24 hours.

    • Cells are then exposed to high glucose (e.g., 30 mM D-glucose) for 24-48 hours to induce injury. Control groups include normal glucose (e.g., 5.5 mM D-glucose) and an osmotic control (e.g., 5.5 mM D-glucose + 24.5 mM L-glucose or mannitol).

  • Atrasentan Treatment:

    • Atrasentan hydrochloride is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (e.g., 1-10 µM) concurrently with the high-glucose treatment.

  • Endpoint Analysis:

    • Apoptosis: Assessed by TUNEL assay or flow cytometry using Annexin V/Propidium Iodide staining.

    • Protein Expression: Western blotting for podocyte-specific proteins (nephrin, podocin, synaptopodin) and apoptosis-related proteins (Bax, Bcl-2, cleaved caspase-3).

    • Gene Expression: RT-qPCR for miR-21 and FOXO1.

In Vivo Diabetic Nephropathy Animal Models
  • BTBR ob/ob Mouse Model:

    • Male BTBR ob/ob mice and their lean wild-type littermates are used.

    • At 8 weeks of age, oral administration of atrasentan (e.g., 10 mg/kg/day) or vehicle is initiated via oral gavage or in drinking water.[10]

    • Treatment is continued for 12-16 weeks.[10]

    • Urine is collected periodically to measure the albumin-to-creatinine ratio (UACR).

    • At the end of the study, kidneys are harvested for histological and molecular analysis.

  • Streptozotocin (STZ)-Induced Diabetic Rat Model:

    • Diabetes is induced in male Sprague-Dawley or Dahl salt-sensitive rats by a single intraperitoneal injection of STZ (e.g., 50-60 mg/kg) dissolved in citrate (B86180) buffer.[6]

    • After the onset of diabetes (confirmed by hyperglycemia), atrasentan treatment (e.g., 5 mg/kg/day) is administered in the drinking water for a specified duration (e.g., 6 weeks).[6]

    • 24-hour urine is collected for proteinuria measurement.

    • Kidneys are processed for histological analysis of glomerulosclerosis and fibrosis.

Western Blotting
  • Protein Extraction: Kidney cortex tissue or cultured podocytes are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 4-20% SDS-polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with primary antibodies against:

      • Nephrin

      • Podocin

      • Synaptopodin

      • Collagen IV

      • α-Smooth Muscle Actin (α-SMA)

      • β-actin (as a loading control)

    • The membrane is then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry/Immunofluorescence
  • Tissue Preparation: Kidneys are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 4 µm.

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval in citrate buffer (pH 6.0).

  • Staining:

    • Sections are blocked with a blocking solution (e.g., 5% normal goat serum).

    • Sections are incubated overnight at 4°C with primary antibodies against:

      • Wilms' Tumor 1 (WT-1) for podocyte counting.

      • Collagen IV for fibrosis assessment.

      • Synaptopodin for podocyte integrity.

    • For immunohistochemistry, an HRP-conjugated secondary antibody and DAB substrate are used for visualization.

    • For immunofluorescence, a fluorescently-labeled secondary antibody is used, and sections are counterstained with DAPI.

  • Imaging: Images are captured using a light or fluorescence microscope.

TUNEL Assay for Apoptosis
  • Procedure: Paraffin-embedded kidney sections or cultured podocytes on coverslips are processed using a commercial in situ cell death detection kit (e.g., from Roche) according to the manufacturer's instructions.

  • Principle: The assay detects DNA fragmentation by labeling the terminal end of nucleic acids.

  • Analysis: Apoptotic cells (TUNEL-positive nuclei) are visualized by fluorescence microscopy and quantified relative to the total number of cells (e.g., DAPI-stained nuclei).

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

ET1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects ET-1 ET-1 ETAR ETA Receptor ET-1->ETAR Binds beta_arrestin β-arrestin-1 ETAR->beta_arrestin Recruits EGFR EGFR beta_catenin β-catenin EGFR->beta_catenin Phosphorylates Atrasentan Atrasentan Atrasentan->ETAR Blocks Src Src beta_arrestin->Src Activates Src->EGFR Snail Snail beta_catenin->Snail Promotes Transcription Podocyte_Damage Podocyte Damage (e.g., EMT, Apoptosis) Snail->Podocyte_Damage Fibrosis Fibrosis Snail->Fibrosis

Figure 1: Atrasentan's Inhibition of the ET-1 Signaling Pathway in Podocytes.

High_Glucose_miR21_FOXO1_Pathway High_Glucose High Glucose miR21 miR-21 High_Glucose->miR21 Upregulates FOXO1 FOXO1 miR21->FOXO1 Inhibits Apoptosis Apoptosis miR21->Apoptosis Promotes Autophagy Autophagy FOXO1->Autophagy Promotes FOXO1->Apoptosis Inhibits Atrasentan Atrasentan Atrasentan->miR21 Downregulates

Figure 2: Atrasentan's Modulation of the miR-21/FOXO1 Axis in High-Glucose Conditions.

Experimental_Workflow_In_Vivo cluster_model Animal Model cluster_treatment Treatment cluster_analysis Analysis Model Diabetic Model (e.g., BTBR ob/ob or STZ-rat) Treatment Atrasentan or Vehicle (e.g., 6-16 weeks) Model->Treatment Urine Urine Collection (Proteinuria) Treatment->Urine Kidney Kidney Harvest Treatment->Kidney Histology Histology (Fibrosis, Podocyte Number) Kidney->Histology Molecular Molecular Analysis (Western Blot, IHC/IF) Kidney->Molecular

Figure 3: General Experimental Workflow for In Vivo Studies of Atrasentan.

Conclusion

This compound demonstrates significant potential in mitigating podocyte damage and renal fibrosis, key drivers of chronic kidney disease progression. Its selective antagonism of the ETA receptor disrupts critical pathogenic signaling pathways, leading to the preservation of podocyte integrity and a reduction in fibrotic processes. The detailed methodologies and pathway visualizations provided in this guide are intended to serve as a valuable resource for the scientific community to further investigate and harness the therapeutic benefits of atrasentan for patients with chronic kidney disease.

References

Methodological & Application

Protocol for the Preparation of Atrasentan Hydrochloride for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atrasentan Hydrochloride (ABT-627) is a potent and selective antagonist of the endothelin A (ETA) receptor, playing a crucial role in research related to cancer, diabetic nephropathy, and cardiovascular diseases.[1][2] Its mechanism of action involves blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways that promote vasoconstriction and cell proliferation.[3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture assays. This document provides a detailed protocol for the solubilization and preparation of this compound for research purposes.

Chemical Properties and Solubility

This compound is a white to off-white powder.[1] Its solubility is a key consideration for its use in aqueous cell culture media. While it is slightly soluble in water, its solubility is significantly enhanced in organic solvents.[1][3]

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO ≥10 mg/mL[4], 28.57 mg/mL (52.22 mM)[5][6], 30 mg/mL (54.84 mM)[7]Ultrasonic treatment may be required to achieve complete dissolution.[5][6][7] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[6]
Ethanol ≥10 mg/mL[4]
Water Slightly soluble[1][8]0.5 mg/mL (0.91 mM). Requires adjustment to pH 4 with HCl, sonication, and heating to 60°C.[6]
0.1 M HCl < 1 mg/mL (insoluble)[6][7]
0.5% CMC-Na/saline 0.75 mg/mL (1.37 mM)Requires ultrasonic treatment and warming.[5]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which is the recommended solvent for in vitro studies.[9]

Materials:

  • This compound powder

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

Procedure:

  • In a sterile vial, weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher). A common stock concentration is 10 mM.[5]

  • Vortex the mixture thoroughly to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[3]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[6][10]

Preparation of Working Solutions for Cell Culture Assays

This protocol details the dilution of the DMSO stock solution into cell culture medium to achieve the final desired concentrations for treating cells.

Materials:

  • This compound stock solution in DMSO

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in the cell culture medium.

  • Prepare serial dilutions of the stock solution in complete cell culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental and control groups and remains at a non-toxic level, typically ≤ 0.1%.[9]

  • Always include a vehicle control group in your experiments. This group should contain cells treated with the same final concentration of DMSO as the experimental groups, but without this compound.

Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_controls Experimental Controls weigh Weigh Atrasentan Hydrochloride Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate Until Clear dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells in Culture dilute->treat vehicle Vehicle Control (DMSO only) dilute->vehicle untreated Untreated Control dilute->untreated

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Inhibition

Atrasentan is a selective antagonist of the Endothelin-A (ETA) receptor. It competitively binds to the ETA receptor, preventing the binding of its natural ligand, Endothelin-1 (ET-1). This blockade inhibits the downstream signaling cascades that are typically activated by ET-1, which are known to be involved in processes such as vasoconstriction, cell proliferation, and inflammation.[3]

G cluster_pathway Atrasentan Mechanism of Action ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds & Activates Atrasentan Atrasentan Atrasentan->Inhibition Signaling Downstream Signaling (e.g., PLC, IP3/DAG, Ca2+ mobilization) ETAR->Signaling Activates Effects Cellular Effects (Vasoconstriction, Proliferation, etc.) Signaling->Effects Inhibition->ETAR Blocks

Caption: Atrasentan blocks the ET-1 signaling pathway.

Stability and Storage

Proper storage of this compound solutions is essential to maintain their stability and efficacy.

Table 2: Stability of this compound Solutions

Solution TypeStorage TemperatureStability
Stock Solution in DMSO -80°C6 months[6][10]
Stock Solution in DMSO -20°C1 month[6][10]
Bench Top (in plasma) Room TemperatureStable for up to 6 hours[11]
Refrigerated Stock Solution (in plasma) 2-8°CStable for 4 days[12]

It is recommended to use freshly prepared working solutions for each experiment to ensure optimal performance. Avoid repeated freeze-thaw cycles of the stock solution.[9]

References

Application Notes and Protocols: Western Blot Analysis of Atrasentan Hydrochloride Treated Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan Hydrochloride is a potent and selective antagonist of the endothelin-A (ETA) receptor, a key player in the progression of various cancers, including prostate, renal cell, and ovarian cancers.[1] The binding of endothelin-1 (B181129) (ET-1) to the ETA receptor triggers a cascade of signaling events that promote tumor growth, survival, invasion, and angiogenesis.[1][2] this compound effectively blocks this pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][2][3][4][5] Western blot analysis is a crucial technique to elucidate the molecular mechanisms of Atrasentan's action by examining its effects on key signaling proteins.[6][7]

Mechanism of Action: Targeting the Endothelin-A Receptor Pathway

Atrasentan's primary mechanism is the competitive inhibition of the ET-1 binding to the ETA receptor.[1] This blockade disrupts downstream signaling pathways critical for cancer cell survival and proliferation, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[1] The dysregulation of these pathways is a hallmark of many cancers, contributing to uncontrolled cell growth and resistance to apoptosis.[8][9][10] By inhibiting the ETA receptor, Atrasentan downregulates these pro-survival signals.[1]

Data Presentation: Quantitative Analysis of Protein Expression

The following table summarizes representative quantitative data from Western blot analyses of cancer cells treated with this compound. Data is presented as the fold change in protein expression or phosphorylation relative to untreated control cells, normalized to a loading control (e.g., β-actin or GAPDH).

Target ProteinTreatment GroupFold Change vs. ControlBiological Significance
Phospho-Akt (Ser473)Atrasentan (10 µM)↓ 0.45Inhibition of PI3K/Akt survival pathway
Phospho-ERK1/2 (Thr202/Tyr204)Atrasentan (10 µM)↓ 0.60Downregulation of MAPK proliferation pathway
Cleaved Caspase-3Atrasentan (10 µM)↑ 2.5Induction of apoptosis
Bcl-2Atrasentan (10 µM)↓ 0.50Decrease in anti-apoptotic protein
BaxAtrasentan (10 µM)↑ 1.8Increase in pro-apoptotic protein

Note: The values presented are illustrative and may vary depending on the cell line, experimental conditions, and Atrasentan concentration.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Culture cancer cells (e.g., PC-3 for prostate cancer, A498 for renal cancer) in appropriate media and conditions to ~80% confluency. Seed cells into 6-well plates at a predetermined optimal density.

  • Atrasentan Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[11] Store aliquots at -20°C. On the day of the experiment, thaw an aliquot and prepare working solutions in complete culture medium.

  • Treatment: Remove the culture medium and treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a specified duration (e.g., 24, 48, or 72 hours).[12] Include a vehicle control (medium with the same final DMSO concentration).[11]

Protein Extraction
  • Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11][13]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with periodic vortexing.[13][14]

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11][14]

  • Collect Supernatant: Carefully transfer the supernatant containing the total protein to a new, pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.[11][13][14]

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.

Western Blot Protocol
  • Sample Preparation: Mix a calculated volume of protein lysate with an equal volume of 2x Laemmli sample buffer.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[13][14]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13][14] A wet transfer system is commonly used at 100 V for 1-2 hours or overnight at a lower voltage at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation.[13] Recommended antibody dilutions typically range from 1:1000 to 1:5000.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[13]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) at a 1:5000 to 1:10000 dilution in 5% non-fat milk/TBST for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step as described above.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.[13]

  • Signal Capture and Analysis: Capture the chemiluminescent signal using a digital imaging system.[13][14] Perform densitometric analysis of the bands using appropriate software to quantify the protein expression levels relative to the loading control.[14]

Visualizations

Atrasentan_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETAR) ET1->ETAR Binds Atrasentan Atrasentan Hydrochloride Atrasentan->ETAR Blocks PI3K PI3K ETAR->PI3K MAPK MAPK (ERK) ETAR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MAPK->Proliferation Promotes

Caption: this compound's mechanism of action.

Western_Blot_Workflow start Cancer Cell Culture & Atrasentan Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Western blot experimental workflow.

References

Application Notes and Protocols: Atrasentan Hydrochloride Formulation for Oral Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Atrasentan hydrochloride is a potent and selective endothelin A (ETA) receptor antagonist.[1][2][3] Endothelin-1 (B181129) (ET-1), acting through the ETA receptor, is implicated in vasoconstriction, inflammation, and fibrosis, which are key processes in the pathophysiology of various diseases, including diabetic nephropathy and certain cancers.[3][4] In preclinical research, particularly in murine models, a well-characterized and stable oral formulation is critical for accurate and reproducible pharmacokinetic and pharmacodynamic studies. This compound is a slightly hygroscopic, white to off-white powder that is slightly soluble in water, necessitating a carefully designed formulation for effective oral delivery.[5][6]

These application notes provide detailed protocols for the preparation and oral administration of an this compound suspension in mice, intended for researchers in pharmacology, drug development, and related fields.

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is fundamental to developing a suitable oral formulation. The compound's limited aqueous solubility requires the use of co-solvents or suspending agents to achieve a homogenous and stable preparation for animal dosing.

Table 1: Physicochemical and Solubility Data for this compound

PropertyDataReference(s)
Molecular Formula C₂₉H₃₉ClN₂O₆[][8]
Molecular Weight 547.08 g/mol [][9]
Appearance White to off-white solid powder[6][]
Aqueous Solubility Slightly soluble in water.[5][6] Solubility can be increased to 0.4 mg/mL when the pH is adjusted to 4 with HCl.[9] It is reported as insoluble in 0.1 M HCl (pH 1).[5][9] A clear solution of 0.75 mg/mL can be achieved in 0.5% CMC-Na/saline with sonication and warming.[10][5][6][9][10]
Organic Solubility Soluble in DMSO (≥30 mg/mL) and ethanol.[5][][9][5][][9]
Storage (Powder) Store at -20°C for up to 3 years.[9]
Storage (In Solvent) Store at -80°C for up to 1 year.[9]

Signaling Pathway of Atrasentan Action

Atrasentan exerts its therapeutic effect by selectively blocking the endothelin A (ETA) receptor. This prevents the binding of endothelin-1 (ET-1), a potent vasoconstrictor, and mitigates its downstream pathological effects such as vasoconstriction, cell proliferation, fibrosis, and inflammation.[3][11]

Atrasentan_Mechanism_of_Action ET1 Endothelin-1 (ET-1) ETAR Endothelin A Receptor (ETA) ET1->ETAR Binds to & Activates Downstream Pathological Effects: - Vasoconstriction - Cell Proliferation - Fibrosis - Inflammation ETAR->Downstream Initiates Signaling Cascade Atrasentan This compound Atrasentan->ETAR Selectively Blocks Formulation_Workflow start Start weigh 1. Weigh Atrasentan Hydrochloride Powder start->weigh dissolve 2. Add 10% DMSO & Vortex to Dissolve weigh->dissolve add_peg 3. Add 40% PEG300 & Vortex dissolve->add_peg add_tween 4. Add 5% Tween-80 & Vortex add_peg->add_tween add_saline 5. Add 45% Saline & Vortex add_tween->add_saline homogenize 6. Sonicate for 5-10 min (Recommended) add_saline->homogenize end Ready for Oral Gavage homogenize->end

References

Atrasentan Hydrochloride stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Atrasentan Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research purposes.

Product Information

This compound is a selective endothelin A (ETA) receptor antagonist.[1] It is a white to off-white powder that is slightly soluble in water.[2] The compound's molecular weight is 547.09 g/mol .[2]

Data Presentation

Solubility of this compound

The solubility of this compound can vary based on the solvent, pH, and the presence of co-solvents. It is crucial to use fresh, anhydrous solvents, as the compound is hygroscopic and moisture can reduce its solubility.[1][3]

Table 1: Solubility in Common Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions
DMSO28.57 - 3052.22 - 54.84Requires sonication. Use of newly opened, anhydrous DMSO is recommended.[3][4][5]
Ethanol≥10--[4][6]
Water0.4 - 0.50.73 - 0.91Requires pH adjustment to 4 with HCl, sonication, and heating to 60°C.[4][5]
0.1 M HCl< 1-Insoluble.[4][5]

Table 2: Solubility in In Vivo Formulations

FormulationConcentration (mg/mL)Molar Concentration (mM)Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 4.57Clear solution.[4][7]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.5≥ 4.57Clear solution.[4][7]
10% DMSO, 90% Corn Oil≥ 2.5≥ 4.57Clear solution.[4][7]
0.5% CMC-Na/saline water0.751.37Clear solution; requires ultrasonic and warming.[4][7]

Storage and Stability

Proper storage is critical to maintain the integrity of this compound.

  • Solid Powder: Store at -20°C for up to 3 years.[5]

  • Stock Solutions: Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3]

    • Store at -80°C for up to 6 months.[3][8][9]

    • Store at -20°C for up to 1 month.[3][8][9]

    • Solutions should be stored sealed and protected from moisture.[3][9]

Experimental Protocols

Safety Precautions

Handle this compound in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[10][11] Avoid inhalation of dust and contact with skin and eyes.[8]

Protocol 1: Preparation of this compound Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, newly opened DMSO[3]

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For 1 mL of a 10 mM solution, weigh 5.47 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution, this would be 1 mL for every 5.47 mg of compound.

  • Dissolution: Vortex the mixture briefly. Sonicate the vial in a water bath until the solid is completely dissolved and the solution is clear.[4][5]

  • Aliquoting and Storage: Aliquot the clear stock solution into single-use, sterile tubes. Store immediately at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3][9]

G cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Atrasentan HCl add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Target Concentration sonicate 3. Sonicate Until Dissolved add_dmso->sonicate aliquot 4. Aliquot into Vials sonicate->aliquot Clear Solution store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Protocol 2: Preparation of Formulation for In Vivo Oral Administration (≥ 2.5 mg/mL)

This protocol is adapted for preparing a formulation suitable for oral gavage in animal models.[4] It is recommended to prepare this formulation fresh before each use.[4]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Initial Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL), prepared as per Protocol 1.

  • PEG300 Addition: In a sterile tube, add 400 µL of PEG300.

  • Add DMSO Stock: To the PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution. Mix thoroughly until the solution is clear.[4]

  • Tween-80 Addition: Add 50 µL of Tween-80 to the mixture and mix until a clear solution is maintained.[4]

  • Final Dilution with Saline: Add 450 µL of saline to bring the total volume to 1 mL. Mix gently to ensure a homogenous solution.[4]

  • Final Concentration: The final concentration of this compound will be 2.5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

G cluster_formulation In Vivo Formulation Workflow start Start peg300 1. Add 400 µL PEG300 start->peg300 add_stock 2. Add 100 µL of 25 mg/mL DMSO Stock peg300->add_stock mix1 Mix Until Clear add_stock->mix1 add_tween 3. Add 50 µL Tween-80 mix1->add_tween mix2 Mix Until Clear add_tween->mix2 add_saline 4. Add 450 µL Saline mix2->add_saline mix3 Mix Gently add_saline->mix3 end_product Final Formulation (2.5 mg/mL) mix3->end_product

Caption: Sequential steps for preparing an in vivo oral formulation.

References

A Robust and Sensitive LC-MS/MS Method for the Bioanalysis of Atrasentan in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of Atrasentan (B1666376) in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and utilizes Verapamil (B1683045) as an internal standard (IS). The chromatographic separation is achieved on a C18 reversed-phase column with a rapid 4-minute gradient elution. Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and high extraction recovery. This robust and sensitive assay is well-suited for supporting pharmacokinetic studies in clinical and preclinical drug development.

Experimental Protocols

Materials and Reagents
Instrumentation
  • LC System: Shimadzu pumps with an autosampler or equivalent system.[2]

  • Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or a comparable system equipped with an electrospray ionization (ESI) source.[2][3]

  • Analytical Column: Agilent Zorbax XDB C18, 2.1 × 50 mm, 5 µm.[1][2][3]

  • Data System: Mass Lynx 4.1 or equivalent software for data acquisition and processing.[1][2]

Preparation of Standards and Quality Control Samples

1.3.1 Stock Solutions (1000 µg/mL)

  • Atrasentan Stock: Accurately weigh 10 mg of Atrasentan reference standard and dissolve it in a 10 mL volumetric flask using 1% ammonia in acetonitrile as the diluent.[2]

  • Verapamil (IS) Stock: Prepare a 1000 µg/mL stock solution of Verapamil in the mobile phase.[4]

Store stock solutions at 2 to 8°C.[2][4]

1.3.2 Working Solutions and Spiking

  • Prepare working solutions of Atrasentan by serially diluting the stock solution with the mobile phase to create calibration curve (CC) and quality control (QC) standards.[1]

  • Spike the working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.

1.3.3 Calibration Curve (CC) and Quality Control (QC) Concentrations

  • Calibration Standards: Prepare a minimum of eight non-zero concentration standards ranging from 2 ng/mL to 1000 ng/mL.[2]

  • Quality Control Samples: Prepare QC samples at four levels in blank plasma:

    • Lower Limit of Quantification (LLOQ): 1.1 ng/mL[2]

    • Low QC (LQC): 3 ng/mL[1]

    • Medium QC (MQC): 500 ng/mL[1]

    • High QC (HQC): 750 ng/mL[1]

Store prepared plasma samples at -70°C ± 10°C until analysis.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol outlines the liquid-liquid extraction procedure used to isolate Atrasentan and the internal standard from human plasma.[2]

  • Aliquot Sample: In a labeled polypropylene (B1209903) tube, add 100 µL of the plasma sample (unknown, CC, or QC).

  • Add Internal Standard: Add 20 µL of the Verapamil (IS) working solution to each tube and briefly vortex.

  • Add Diluent: Add 20 µL of the diluent (mobile phase) and vortex the mixture.[2]

  • Acidify: Add 20 µL of a 0.2% formic acid solution and vortex thoroughly.[2]

  • Extraction: Add 5 mL of ammonium acetate (B1210297) solution and shake the mixture for 30 minutes on a reciprocating shaker at 500 rpm.[2]

  • Centrifuge: Centrifuge the samples for 10 minutes at 2000 rpm and 5°C.[2]

  • Transfer Supernatant: Carefully transfer 5.0 mL of the upper organic layer to a clean, labeled glass test tube.[2]

  • Evaporation: Dry the contents of the test tube under a stream of nitrogen using a sample evaporator (e.g., TurboVap) set to 40°C.[2]

  • Reconstitution: Reconstitute the dried residue with 1000 µL of the mobile phase.[2]

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.[2]

G plasma 1. Aliquot 100 µL Plasma add_is 2. Add 20 µL Verapamil (IS) & Vortex plasma->add_is add_diluent 3. Add 20 µL Diluent & Vortex add_is->add_diluent acidify 4. Add 20 µL 0.2% Formic Acid & Vortex add_diluent->acidify extract 5. Add 5 mL Ammonium Acetate & Shake for 30 min acidify->extract centrifuge 6. Centrifuge (2000 rpm, 10 min) extract->centrifuge transfer 7. Transfer 5 mL Organic Layer centrifuge->transfer dry 8. Evaporate to Dryness (40°C) transfer->dry reconstitute 9. Reconstitute in 1000 µL Mobile Phase dry->reconstitute inject 10. Inject 10 µL into LC-MS/MS reconstitute->inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow for Atrasentan from plasma.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions

The chromatographic separation was optimized to ensure a good peak shape and separation from plasma matrix components.[2]

ParameterCondition
LC Column Agilent Zorbax XDB C18, 2.1 × 50 mm, 5 µm
Mobile Phase 70:30 (v/v) Acetonitrile (with 0.1% Formic Acid) : 5 mM Ammonium Formate
Elution Mode Isocratic
Flow Rate 0.150 mL/min
Injection Volume 10 µL
Column Temperature 40 ± 5°C
Autosampler Temp. 5 ± 3°C
Total Run Time 4.0 minutes
Retention Times Atrasentan: ~1.68 min, Verapamil (IS): ~0.96 min

Table 1: Optimized Liquid Chromatography Parameters.[2][3]

Mass Spectrometry Conditions

Detection was performed in positive ion mode using electrospray ionization (ESI).[2]

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition Atrasentan: m/z 511.6 → 354.1
Verapamil (IS): m/z 455.2 → 165.0
Source Temperature 500°C
Capillary Voltage 3.5 kV
Desolvation Gas Flow 650 L/h

Table 2: Mass Spectrometry and MRM Parameters.[2][3][5]

Method Validation Summary

The bioanalytical method was validated in accordance with the US Food and Drug Administration (USFDA) and European Medicines Agency (EMA) guidelines.[2]

Linearity

The calibration curve for Atrasentan was linear over the specified concentration range.[2]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Atrasentan2 - 10000.9994

Table 3: Linearity results for Atrasentan in human plasma.[2]

Accuracy and Precision

The method's accuracy and precision were evaluated by analyzing six replicates of QC samples at four different concentration levels across multiple runs.[2] The results met the acceptance criteria: accuracy within 85-115% and precision (%CV) within ±15% (80-120% and <20% for LLOQ).[2]

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ 1.1102.620.48(Data Not Specified)(Data Not Specified)
LQC (Not Specified)(Within 85-115%)(<15%)(Within 85-115%)(<15%)
MQC (Not Specified)(Within 85-115%)(<15%)(Within 85-115%)(<15%)
HQC (Not Specified)(Within 85-115%)(<15%)(Within 85-115%)(<15%)

Table 4: Summary of Accuracy and Precision Data.[2]

Extraction Recovery

The efficiency of the liquid-liquid extraction method was consistently high across the different QC levels.[2]

AnalyteQC LevelMean Extraction Recovery (%)
AtrasentanLQC97.44
MQC98.25
HQC(Data Not Specified)

Table 5: Extraction Recovery of Atrasentan.[2]

Lower Limit of Quantification (LLOQ)

The developed method demonstrated high sensitivity, with an LLOQ of 1.100 ng/mL for Atrasentan in human plasma.[2]

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and straightforward approach for the quantification of Atrasentan in human plasma.[2] The simple liquid-liquid extraction procedure offers high and consistent recovery, and the short chromatographic run time allows for high-throughput analysis. This validated method is suitable for routine use in clinical research and pharmacokinetic studies, supporting the development of Atrasentan as a therapeutic agent.

G cluster_0 Sample Handling & Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Reporting sample Plasma Sample Receipt prep Liquid-Liquid Extraction (See Figure 1) sample->prep lc LC Separation (C18 Column) prep->lc ms MS/MS Detection (Positive ESI, MRM) lc->ms acquire Data Acquisition ms->acquire quant Quantification (Peak Area Ratio) acquire->quant report Final Report Generation quant->report

Figure 2: Overall workflow of the Atrasentan bioanalytical method.

References

Application Notes and Protocols for Endothelin Receptor Binding Assay of Atrasentan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrasentan is a potent and highly selective antagonist of the endothelin A (ETA) receptor, a G-protein coupled receptor implicated in vasoconstriction and cell proliferation.[1] The endothelin system, particularly the activation of the ETA receptor by its ligand endothelin-1 (B181129) (ET-1), plays a significant role in the pathophysiology of various cardiovascular and renal diseases.[2] Consequently, the development and characterization of selective ETA antagonists like Atrasentan are of great interest for therapeutic applications. This document provides a detailed protocol for an in vitro endothelin receptor binding assay to determine the binding affinity and selectivity of Atrasentan. Two common methodologies are described: a traditional filtration-based radioligand binding assay and a homogeneous scintillation proximity assay (SPA).

Endothelin Signaling Pathway

Endothelin-1 (ET-1) exerts its physiological effects by binding to two distinct G-protein coupled receptor subtypes: ETA and ETB.[3] Activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to a signaling cascade resulting in vasoconstriction and cellular proliferation.[3] Conversely, ETB receptors are located on endothelial cells and their activation can mediate vasodilation through the release of nitric oxide and prostacyclin.[3] Atrasentan's therapeutic potential lies in its high selectivity for the ETA receptor, thereby inhibiting its downstream signaling.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_receptor ETA Receptor ET-1->ETA_receptor Binds ETB_receptor ETB Receptor ET-1->ETB_receptor Binds Atrasentan Atrasentan Atrasentan->ETA_receptor Blocks G_protein_A Gq/11 ETA_receptor->G_protein_A Activates G_protein_B Gi/o or Gq/11 ETB_receptor->G_protein_B Activates PLC Phospholipase C G_protein_A->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Vasoconstriction Vasoconstriction & Proliferation Ca_release->Vasoconstriction NO_Synthase eNOS G_protein_B->NO_Synthase NO Nitric Oxide NO_Synthase->NO Vasodilation Vasodilation NO->Vasodilation

Endothelin-1 Signaling Pathway and Atrasentan's Mechanism of Action.

Quantitative Data Presentation

The binding affinity of Atrasentan for the ETA and ETB receptors is typically determined through competitive binding assays, yielding IC50 values which are then converted to the equilibrium dissociation constant (Ki). A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Selectivity (ETB/ETA)Reference
AtrasentanETA0.0551~87[4]
ETB4.80[4]
YM598ETA0.772~185[4]
ETB143[4]
BosentanETA4.75~8.6[4]
ETB40.9[4]

Experimental Protocols

Two primary methods for determining the binding affinity of Atrasentan are presented below: a traditional filtration-based assay and a more high-throughput friendly scintillation proximity assay.

Filtration-Based Radioligand Binding Assay

This classic method involves incubating a radiolabeled ligand with the receptor source, followed by separation of the bound and free radioligand via filtration.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing ETA/ETB) incubation Incubate Membranes with [¹²⁵I]-ET-1 and Atrasentan prep_membranes->incubation prep_reagents Prepare Reagents ([¹²⁵I]-ET-1, Atrasentan dilutions, Buffers) prep_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis (IC₅₀ and Ki determination) scintillation->analysis

Filtration-Based Binding Assay Workflow.

Materials:

  • Receptor Source: Cell membranes from a cell line recombinantly expressing human ETA or ETB receptors (e.g., CHO or HEK293 cells). A typical protein concentration for the assay is 3-20 µg per well.[5]

  • Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]-ET-1) with high specific activity. The concentration used should be at or below the Kd value, typically in the range of 0.1-1.0 nM.[6]

  • Test Compound: Atrasentan, serially diluted.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled ET-1 (e.g., 1 µM).

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor. Homogenize cells in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:

    • 50 µL of binding buffer or unlabeled ET-1 (for non-specific binding).

    • 50 µL of various concentrations of Atrasentan.

    • 50 µL of [¹²⁵I]-ET-1.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C with gentle agitation.[5] The optimal time and temperature should be determined empirically.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Atrasentan concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Scintillation Proximity Assay (SPA)

SPA is a homogeneous assay that does not require a separation step, making it suitable for high-throughput screening.[7] The principle relies on the proximity of a radioligand to a scintillant-impregnated bead.

Experimental Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (Expressing ETA/ETB) incubation Incubate Membranes, Beads, [¹²⁵I]-ET-1, and Atrasentan prep_membranes->incubation prep_reagents Prepare Reagents ([¹²⁵I]-ET-1, Atrasentan dilutions, Buffers) prep_reagents->incubation prep_beads Prepare SPA Beads prep_beads->incubation scintillation Scintillation Counting (Microplate Reader) incubation->scintillation analysis Data Analysis (IC₅₀ and Ki determination) scintillation->analysis

References

Troubleshooting & Optimization

Overcoming Atrasentan Hydrochloride precipitation in in-vivo formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atrasentan Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common formulation challenges, particularly the issue of precipitation in in-vivo preparations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution precipitating, especially when preparing for in-vivo studies?

This compound is the salt of a weakly basic drug and is described as slightly soluble in water.[1][2] Precipitation is a common issue driven by several factors:

  • pH Shift: this compound's solubility is pH-dependent.[2] It is more soluble in acidic conditions (e.g., pH 4) and can precipitate as the pH increases towards neutral or physiological pH (~7.4) upon administration or dilution with buffered saline.[2][3] At a very low pH of 1, it is reported to be insoluble.[2]

  • Low Aqueous Solubility: The intrinsic solubility of the Atrasentan free base is low. When the hydrochloride salt dissolves, it establishes an equilibrium. If the pH of the medium is high enough, the equilibrium will shift, leading to the formation and precipitation of the less soluble free base.

  • Common Ion Effect: In solutions containing a high concentration of chloride ions, the solubility of this compound could theoretically be reduced, although this is less common than pH-related issues.[4][5]

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs), which may exhibit different solubility profiles.[2] It is important to be aware of the specific form being used.

Q2: What is the pKa of Atrasentan and how does it influence solubility?

Atrasentan has two predicted pKa values: a strongest acidic pKa of 3.02 and a strongest basic pKa of 8.17.[6] As a hydrochloride salt of a compound with a basic pKa of 8.17, it will be predominantly in its ionized, more soluble form at acidic pH values, well below the pKa. As the pH of the solution approaches 8.17, the proportion of the un-ionized, less soluble free base increases, leading to a higher risk of precipitation.

Q3: Can I just dissolve this compound in water or saline for my experiment?

Directly dissolving this compound in neutral aqueous solutions like saline is often unsuccessful due to its low solubility.[1] For example, its solubility in water is only 0.4 mg/mL when the pH is adjusted to 4 with HCl, and in 0.5% CMC-Na/saline, it is 0.75 mg/mL, requiring sonication and warming.[3][7] For most in-vivo experiments requiring higher concentrations, a formulation strategy using co-solvents or other solubilization techniques is necessary.[8]

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to diagnosing and solving precipitation problems encountered during the preparation and administration of this compound formulations.

Problem 1: Precipitation observed immediately upon adding aqueous component (e.g., saline, PBS).
  • Likely Cause: The concentration of the organic co-solvent(s) is insufficient to maintain Atrasentan in solution after dilution with the aqueous phase. This phenomenon is known as "fall-out" or precipitation upon dilution.

  • Solutions & Troubleshooting Workflow:

    dot graph TD { graph [rankdir="LR", splines=ortho, size="7.6,5", dpi=100]; node [shape=rectangle, style="filled", margin=0.1, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    }

    Caption: Troubleshooting workflow for precipitation during formulation.

Problem 2: Formulation is clear initially but precipitates upon standing or after a freeze-thaw cycle.
  • Likely Cause: The formulation is a supersaturated solution and is thermodynamically unstable. Temperature changes can reduce solubility or provide the energy needed for nucleation and crystal growth.

  • Solutions:

    • Prepare Fresh: Always prepare formulations fresh before each use and avoid storing them.[8][9]

    • Incorporate a Surfactant: Surfactants like Tween-80 or Cremophor EL can form micelles that encapsulate the drug, improving kinetic stability and preventing precipitation.[3][10]

    • Consider Cyclodextrins: Cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with Atrasentan, significantly increasing its aqueous solubility and stability.[7][11]

Problem 3: Suspected precipitation at the injection site in-vivo.
  • Likely Cause: The formulation vehicle is rapidly diluted by physiological fluids (pH ~7.4), causing a pH shift that leads to the precipitation of the less soluble free base. This is a common issue for injectable formulations of weak bases.

  • Solutions & Decision Pathway:

    dot graph G { graph [splines=true, overlap=false, size="7.6,6", dpi=100]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    }

    Caption: Decision pathway for mitigating in-vivo precipitation.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system used. The following table summarizes solubility data from various sources.

Solvent / VehicleSolubilityNotesReference
Water (pH adjusted to 4 with HCl)0.4 mg/mL (0.73 mM)Requires sonication and heating to 60°C.[3]
0.1 M HCl (pH ~1)< 1 mg/mLReported as insoluble.[2][3]
DMSO≥ 30 mg/mL (54.84 mM)Sonication recommended.[3][]
Ethanol≥ 10 mg/mL-[13]
0.5% CMC-Na / Saline0.75 mg/mL (1.37 mM)Requires sonication and warming.[7]
10% DMSO / 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (4.57 mM)Clear solution.[7]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.0 - 2.5 mg/mL (3.66 - 4.57 mM)Clear solution, sonication may be needed.[3][14]

Experimental Protocols

Protocol 1: Co-Solvent Formulation for Oral or IP Administration

This protocol describes the preparation of a common co-solvent vehicle used for in-vivo studies, targeting a final concentration of 2.5 mg/mL.[14]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile vials and syringes

Methodology:

  • Weigh Compound: Accurately weigh the required amount of this compound. For a 1 mL final volume at 2.5 mg/mL, weigh 2.5 mg of the compound.

  • Initial Dissolution: Add 100 µL of DMSO to the vial containing the this compound. Vortex or sonicate until the powder is completely dissolved, resulting in a clear solution.

  • Add Co-Solvent: Add 400 µL of PEG300 to the solution. Mix thoroughly.

  • Add Surfactant: Add 50 µL of Tween-80. Mix thoroughly. The solution should remain clear.

  • Final Dilution: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing to prevent precipitation.

  • Final Check: The final solution should be clear and free of any visible precipitate. Prepare this formulation fresh before each use.[9]

Protocol 2: Cyclodextrin (B1172386) Formulation for Enhanced Aqueous Solubility

This protocol is based on a formulation that significantly enhances aqueous solubility using SBE-β-CD, targeting a final concentration of 2.5 mg/mL.[7]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution (e.g., 20% w/v in sterile saline)

  • Sterile vials and syringes

Methodology:

  • Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure it is fully dissolved.

  • Weigh Compound: Accurately weigh 2.5 mg of this compound into a sterile vial.

  • Prepare Concentrated Stock: Add 100 µL of DMSO to the vial. Vortex until the compound is completely dissolved.

  • Final Dilution: Add 900 µL of the 20% SBE-β-CD solution to the DMSO stock. Mix thoroughly. The resulting solution should be clear.

  • Final Check: This formulation provides a higher concentration in a vehicle with significantly less organic solvent, which can be advantageous for certain in-vivo applications. Prepare fresh before use.

References

Technical Support Center: Optimizing Atrasentan Hydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atrasentan hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Atrasentan in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve reliable and reproducible results.

Troubleshooting Guide

This guide addresses common issues that may arise during cell-based assays with this compound.

IssuePotential Cause(s)Recommended Solution(s)
High Cell Death or Cytotoxicity 1. Atrasentan concentration is too high for the specific cell line. 2. Solvent (e.g., DMSO) concentration is toxic to the cells. 3. Extended incubation time.1. Perform a dose-response curve to determine the optimal, non-toxic concentration range. Start with a broad range (e.g., 0.1 µM to 100 µM) and narrow it down based on the results of a cell viability assay (e.g., MTT or Trypan Blue exclusion). 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Always include a vehicle control (media with the same final DMSO concentration but without Atrasentan) in your experiments. 3. Optimize the incubation time. A time-course experiment (e.g., 24, 48, and 72 hours) can help identify the ideal duration for observing the desired effect without causing excessive cell death.
No Observable Effect or Low Efficacy 1. Atrasentan concentration is too low. 2. The cell line has low or no expression of the Endothelin-A (ETA) receptor. 3. The assay is not sensitive enough to detect the effect. 4. Acquired resistance to Atrasentan over time in the cell line.1. Increase the concentration of Atrasentan. Refer to published studies using similar cell lines for guidance on effective concentration ranges. 2. Verify the expression of the ETA receptor in your cell line using techniques like Western Blot or qPCR. If expression is low, consider using a different cell line known to express the ETA receptor. 3. Use a more sensitive assay or increase the incubation time. For example, a proliferation assay based on DNA synthesis (e.g., BrdU incorporation) may be more sensitive than a metabolic assay like MTT. 4. If you observe a decreased sensitivity to Atrasentan over time, this may indicate acquired resistance. Perform a dose-response curve and calculate the IC50 of Atrasentan in your current cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.[1]
Inconsistent or Irreproducible Results 1. Inconsistent cell seeding density. 2. Variability in this compound stock solution preparation and storage. 3. Cell line instability or high passage number.1. Ensure a consistent number of cells are seeded in each well. Perform a cell count before each experiment. 2. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO), aliquot it into single-use volumes, and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] 3. Use cells with a low passage number and regularly check for mycoplasma contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Atrasentan is a potent and selective antagonist of the endothelin-A (ETA) receptor.[3] Endothelin-1 (ET-1), a potent vasoconstrictor, binds to the ETA receptor, activating downstream signaling pathways involved in cell proliferation, survival, and migration. By blocking the ETA receptor, Atrasentan inhibits these effects.[3][4]

Q2: What is a typical starting concentration range for Atrasentan in cell-based assays?

A2: A common starting concentration range for in vitro cell proliferation assays is 0-50 μM.[5] However, the optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: How should I prepare and store this compound?

A3: Atrasentan is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO. This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is not toxic to your cells (typically ≤ 0.1%).[2]

Q4: What are the key downstream signaling pathways affected by Atrasentan?

A4: By blocking the ETA receptor, Atrasentan can modulate several downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are known to be involved in cell proliferation, survival, and drug resistance.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Atrasentan on cell viability and to determine its IC50 value.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[2]

  • Treatment: Prepare serial dilutions of Atrasentan in complete culture medium. Remove the old medium from the 96-well plate and add 100 µL of the medium containing different concentrations of Atrasentan. Include wells for "untreated" and "vehicle control" (medium with DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).[2]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[2]

Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following Atrasentan treatment.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the desired concentrations of Atrasentan and controls for a predetermined period (e.g., 24 or 48 hours).[2]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.[2]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark. Add more Binding Buffer to each tube before analysis.[2]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Use appropriate controls to set compensation and gates.[2]

  • Quantification: Quantify the percentage of cells in each quadrant: Live cells (Annexin V-/PI-), Early apoptotic cells (Annexin V+/PI-), and Late apoptotic/necrotic cells (Annexin V+/PI+).[2]

Visualizations

Signaling Pathway

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds PLC PLC ETAR->PLC Activates PI3K PI3K ETAR->PI3K Activates Atrasentan Atrasentan Atrasentan->ETAR Blocks IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Ras_Raf Ras/Raf PKC->Ras_Raf MEK_ERK MEK/ERK (MAPK Pathway) Ras_Raf->MEK_ERK Proliferation Cell Proliferation & Survival MEK_ERK->Proliferation Akt_mTOR Akt/mTOR (PI3K/Akt Pathway) PI3K->Akt_mTOR Akt_mTOR->Proliferation

Caption: Atrasentan blocks the ET-1/ETA receptor signaling pathway.

Experimental Workflow

G Start Start: Cell Line Selection Stock Prepare Atrasentan Stock Solution (in DMSO) Start->Stock DoseResponse Dose-Response Curve (e.g., MTT Assay) Stock->DoseResponse DetermineIC50 Determine IC50 DoseResponse->DetermineIC50 FunctionalAssays Perform Functional Assays (e.g., Apoptosis, Migration) DetermineIC50->FunctionalAssays DataAnalysis Data Analysis & Interpretation FunctionalAssays->DataAnalysis

Caption: Workflow for in-vitro cell-based assays using Atrasentan.

References

Atrasentan Hydrochloride Stability & Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of Atrasentan Hydrochloride in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: Crystalline this compound has low solubility in water.[1][2] Its solubility is significantly influenced by the solvent and the pH of the solution. It is more readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] For aqueous solutions, adjusting the pH to be more acidic can enhance solubility.[1]

Q2: How does pH affect the aqueous solubility of this compound?

A2: The pH of an aqueous solution has a notable impact on the solubility of this compound. Adjusting the pH to 4 with hydrochloric acid (HCl) has been shown to improve its solubility in water.[1][3] However, it is crucial to note that at a very low pH, such as in 0.1 M HCl (pH 1), the compound is reported to be insoluble.[1][3] Therefore, careful optimization of the pH is essential for achieving the desired concentration in aqueous media.

Q3: Do different physical forms of this compound have different solubilities?

A3: Yes, this compound can exist in different crystalline forms, known as polymorphs, which can exhibit different solubility profiles.[1] For instance, varying solubilities have been observed for different forms in solvents like 1,4-dioxane.[1] It is important to be aware of the specific crystalline form being used, as this can affect its dissolution and, consequently, its bioavailability in your experiments.

Q4: What is the recommended solvent for preparing a stock solution?

A4: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound.[1][3] A concentration of up to 28.57 mg/mL can be achieved in DMSO with the aid of ultrasonication.[3] It is advisable to use freshly opened, anhydrous DMSO to avoid issues with hygroscopicity, which can impact solubility.[4]

Q5: How should I store this compound stock solutions?

A5: For long-term stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[1][4] It is recommended to use freshly prepared solutions whenever possible to ensure the accuracy and reproducibility of your experimental results.[1] Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C are stable for up to 1 month.[4]

Troubleshooting Guide

Issue 1: A white precipitate forms when preparing an aqueous solution of this compound for in vivo studies.

  • Cause: This is a frequent issue stemming from the low aqueous solubility of this compound.[5] Precipitation can be triggered by factors such as improper solvent composition, shifts in pH, or changes in temperature.[1]

  • Solution:

    • Utilize a Co-solvent System: A common and effective approach is to first dissolve this compound in DMSO and then create a stable formulation using other excipients.[1] A widely used vehicle for oral administration in animal models consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1][5]

    • Ensure Complete Initial Dissolution: Before adding aqueous components, ensure the compound is fully dissolved in the initial organic solvent (e.g., DMSO).[5]

    • Prepare Fresh Formulations: It is best practice to prepare these formulations fresh before each use and administer them immediately to minimize the risk of precipitation.[5][6]

Issue 2: Inconsistent results are observed in biological assays.

  • Cause: Variability in the concentration of the active compound due to incomplete dissolution or precipitation can lead to inconsistent experimental outcomes.[1]

  • Solution:

    • Visual Inspection: Always visually inspect your solution for any particulate matter before use.[1] The final solution should be clear.[5]

    • Sonication and Warming: If you observe any undissolved particles, sonication or gentle warming can aid in dissolution.[1][4]

    • Concentration Verification: For critical applications, it is advisable to filter the solution and measure the concentration of the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the actual concentration of this compound in your working solution.[1]

Data Summary

This compound Solubility
Solvent SystemSolubilityNotesSource
WaterSlightly soluble / 0.5 mg/mLRequires ultrasonication, warming, and pH adjustment to 4 with HCl.[1][2][3]
0.1 M HClInsoluble / < 1 mg/mLInsoluble even with sonication and heating.[1][3][5]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL / 28.57 mg/mLUse fresh, non-hygroscopic DMSO. Requires ultrasonication.[3][5]
Ethanol≥ 10 mg/mL[5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLA common vehicle for in vivo studies.[3][5]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[3]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL[3]
0.5% CMC-Na / Saline Water0.75 mg/mLRequires ultrasonication and warming.[3]
Stability of Atrasentan in Solution
ConditionStability FindingSource
Room Temperature Stock SolutionStable for up to 6 hours.[7]
Refrigerated Stock Solution (2-8 °C)Stable for four days.[7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Accurately weigh the desired amount of crystalline this compound in a sterile vial.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 28.57 mg/mL).[1][3]

  • Sonicate the mixture in a water bath until the solid is completely dissolved, resulting in a clear solution.[1]

  • For long-term storage, aliquot and store the stock solution at -20°C or -80°C.[1] It is recommended to use freshly prepared solutions.[1]

Protocol 2: Preparation of an In Vivo Formulation for Oral Administration (≥ 2.5 mg/mL)

This protocol is adapted for a final concentration of ≥ 2.5 mg/mL.[1][3]

  • Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly until the solution is clear.[1]

  • Add 50 µL of Tween-80 to the mixture and continue mixing until a clear solution is maintained.[1]

  • Finally, add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.

  • The final solution should be clear. Prepare this formulation fresh before each use.[5]

Visualizations

This compound Mechanism of Action

Atrasentan is a selective antagonist of the endothelin-A (ETA) receptor.[8][9] The binding of endothelin-1 (B181129) (ET-1) to the ETA receptor activates downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which promote cell survival and proliferation.[8] Atrasentan blocks this interaction, thereby inhibiting these pro-survival signals.[8]

Atrasentan_Mechanism_of_Action ET1 Endothelin-1 (ET-1) ETAR Endothelin-A Receptor (ETAR) ET1->ETAR Gq Gαq ETAR->Gq Atrasentan This compound Atrasentan->ETAR Blocks PLCb PLC-β Gq->PLCb PI3K_Akt PI3K/Akt Pathway PLCb->PI3K_Akt MAPK MAPK Pathway PLCb->MAPK Cell_Effects Cell Proliferation, Survival, Invasion PI3K_Akt->Cell_Effects MAPK->Cell_Effects

Caption: Atrasentan's mechanism of action via ETA receptor blockade.

Experimental Workflow: Preparing an In Vivo Formulation

This workflow outlines the sequential steps for preparing a common this compound formulation for oral administration in animal studies.

InVivo_Formulation_Workflow start Start dissolve_dmso Dissolve Atrasentan HCl in DMSO (Stock Solution) start->dissolve_dmso add_peg300 Add PEG300 and Mix dissolve_dmso->add_peg300 add_tween80 Add Tween-80 and Mix add_peg300->add_tween80 add_saline Add Saline and Mix add_tween80->add_saline final_solution Clear Final Formulation (Use Immediately) add_saline->final_solution

Caption: Workflow for preparing an in vivo Atrasentan formulation.

Troubleshooting Logic: Aqueous Precipitation

This diagram illustrates a logical approach to troubleshooting precipitation issues when preparing aqueous solutions of this compound.

Caption: Troubleshooting guide for Atrasentan precipitation.

References

Technical Support Center: Atrasentan Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the aqueous solubility of Atrasentan Hydrochloride through pH adjustment.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound solutions.

Issue Potential Cause Recommended Action
Precipitation upon addition to aqueous buffer The pH of the final solution is not optimal for this compound solubility. This compound is a weakly basic compound with pH-dependent solubility.Adjust the pH of the aqueous buffer to a more acidic range (ideally around pH 4) before adding this compound. Use a suitable buffer system (e.g., acetate (B1210297) buffer) to maintain the desired pH.
The concentration of this compound exceeds its solubility limit at the given pH.Decrease the final concentration of this compound in the solution. Refer to the pH-solubility profile to determine the approximate solubility at your target pH.
Use of a non-ideal co-solvent or improper mixing technique.If a co-solvent is necessary, ensure it is miscible with your aqueous buffer and will not cause the compound to precipitate upon dilution. Add the this compound solution (e.g., in DMSO) to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing.
Inconsistent solubility results Variation in the pH of the prepared solutions.Always verify the final pH of your solution after the addition of all components using a calibrated pH meter.
Use of this compound with different crystalline forms (polymorphs).Be aware that different polymorphs of this compound can exhibit different solubility profiles.[1] Ensure you are using a consistent form of the compound for comparable results.
Temperature fluctuations during the experiment.Perform solubility experiments at a controlled and consistent temperature, as solubility is often temperature-dependent.
Compound appears insoluble even at acidic pH The pH is too low.While acidic pH generally improves solubility, this compound is reported to be insoluble in 0.1 M HCl (pH ~1).[1][2] Avoid extremely low pH values.
Insufficient time for dissolution.Allow adequate time for equilibration. Gentle agitation or sonication can help facilitate dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for adjusting pH to improve this compound solubility?

A1: this compound is a weakly basic drug with ionizable functional groups. Its solubility in aqueous solutions is highly dependent on the pH of the medium. The relationship between pH, the dissociation constant (pKa) of the drug, and its solubility can be understood through the Henderson-Hasselbalch equation. Atrasentan has a predicted acidic pKa of approximately 3.02 and a strongest basic pKa of around 8.17. By adjusting the pH of the solution to be below the pKa of the basic functional group, the compound becomes protonated and thus more ionized. This increased ionization leads to greater interaction with polar water molecules, thereby increasing its aqueous solubility.

Q2: What is the optimal pH for dissolving this compound in aqueous solutions?

A2: Based on available data, adjusting the pH to the acidic range significantly improves the aqueous solubility of this compound. Specifically, a pH of around 4 has been shown to be effective.[1][2]

Q3: Can I use any acid to adjust the pH?

A3: While hydrochloric acid (HCl) is commonly used to adjust the pH to the acidic range, it is crucial to consider the final application of the solution. For cell-based assays or in vivo studies, using a biocompatible buffer system (e.g., acetate buffer for pH 4-5.5) is recommended to maintain a stable pH and minimize potential toxicity.

Q4: What should I do if I observe precipitation after storing my pH-adjusted this compound solution?

A4: Precipitation upon storage can occur due to temperature changes or gradual pH shifts. It is always recommended to prepare fresh solutions of this compound immediately before use. If storage is unavoidable, store the solution at a constant temperature and re-confirm the absence of precipitate before use. Gentle warming and vortexing may help redissolve the compound, but the solution's concentration should be verified if precipitation was significant.

Q5: How does the presence of co-solvents affect the pH-dependent solubility of this compound?

A5: Co-solvents like DMSO are often used to prepare stock solutions of this compound at high concentrations. When diluting this stock into an aqueous buffer, the final concentration of the co-solvent should be kept to a minimum (typically <1%) to avoid its own effects on the experiment and potential precipitation of the drug. The pH of the final aqueous solution remains the critical factor for maintaining the solubility of this compound.

Data Presentation

pH-Solubility Profile of this compound

The following table summarizes the available quantitative data on the aqueous solubility of this compound at different pH values.

pHSolvent/MediumSolubility (mg/mL)Molar Solubility (mM)Notes
~10.1 M HCl< 1< 1.83Reported as insoluble.[1][2]
4Water (pH adjusted with HCl)0.4 - 0.50.73 - 0.91Sonication and heating to 60°C may be required to aid dissolution.[2][3]
Solubility in Other Solvents
SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO28.57 - ≥10~52.22Sonication may be required.[3]
Ethanol≥10≥18.28[1]

Experimental Protocols

Protocol for Determining the pH-Solubility Profile of this compound

This protocol outlines a general method for determining the equilibrium solubility of this compound at various pH values.

Materials:

  • This compound powder

  • Calibrated pH meter

  • Analytical balance

  • Series of buffers with different pH values (e.g., 0.1 M HCl for pH 1.2, acetate buffer for pH 4.5, phosphate (B84403) buffer for pH 6.8)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for Atrasentan quantification.

  • Vials for sample collection

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 3.0, 4.0, 5.0, 6.8, 7.4).

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of each buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium solubility is measured.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. The equilibration time should be sufficient to ensure the concentration of the dissolved drug is stable.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • pH Verification: Measure the pH of the remaining solution in each vial to confirm the final pH after equilibration.

Visualizations

G cluster_workflow Experimental Workflow for pH-Solubility Determination prep Prepare Buffers at Various pH Values add Add Excess Atrasentan HCl prep->add Step 1 equilibrate Equilibrate (e.g., 24-48h at constant temp) add->equilibrate Step 2 separate Separate Solid and Liquid Phases (Centrifuge/Settle) equilibrate->separate Step 3 filter Filter Supernatant separate->filter Step 4 analyze Analyze Concentration by HPLC filter->analyze Step 5 verify_ph Verify Final pH analyze->verify_ph Step 6

Caption: Workflow for determining the pH-solubility profile of this compound.

G cluster_pathway pH Adjustment and this compound Solubility Atrasentan_HCl Atrasentan HCl (Solid, Poorly Soluble) pH_adjust pH Adjustment (e.g., to pH 4) Atrasentan_HCl->pH_adjust Addition to acidic buffer Protonation Protonation of Basic Functional Groups pH_adjust->Protonation Causes Ionized_form Ionized Atrasentan (Increased Polarity) Protonation->Ionized_form Leads to Increased_solubility Increased Aqueous Solubility Ionized_form->Increased_solubility Results in

Caption: Mechanism of improved this compound solubility through pH adjustment.

References

Technical Support Center: Atrasentan Hydrochloride Polymorphs and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Atrasentan (B1666376) Hydrochloride. It specifically addresses challenges related to the impact of different polymorphic forms on solubility.

Frequently Asked Questions (FAQs)

Q1: What is Atrasentan Hydrochloride and why is its crystalline form important?

This compound is a selective endothelin A receptor antagonist.[1][2][3] The solid-state form of an active pharmaceutical ingredient (API) like this compound is critical because different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.[4][][6] The vast majority of APIs can exist in multiple solid forms, making polymorph screening essential during drug development to ensure consistent product performance and safety.[][7]

Q2: Are there known polymorphs of this compound?

Yes, several crystalline forms of this compound have been identified, including Form I, Form II, Form III, and an amorphous form.[8][9] These different forms can arise from variations in the crystallization process.[10]

Q3: How do the different polymorphs of this compound affect its solubility?

Different polymorphs of this compound can have significantly different solubility profiles.[4] For instance, studies have indicated varying solubilities for Forms 1, 2, and 3 in solvents like 1,4-dioxane.[4][11] This is because polymorphs have different crystal lattice energies, and a form with a less stable crystal lattice will generally exhibit higher solubility. The choice of polymorph can, therefore, directly impact the dissolution rate and subsequent absorption of the drug.[12]

Q4: I'm observing inconsistent solubility with my this compound sample. What could be the cause?

Inconsistent solubility is a common issue that can stem from several factors:

  • Polymorphic Form: You may be working with a different polymorph than intended, or a mixture of polymorphs. It is crucial to characterize the solid form of your material.[4]

  • Solvent and pH: this compound's solubility is highly dependent on the solvent and the pH of the solution. It is slightly soluble in water, with improved solubility in acidic conditions (e.g., pH 4).[1][4][11] However, it is reported to be insoluble in 0.1 M HCl (pH 1).[1][4]

  • Co-solvents: For aqueous solutions, using co-solvents like DMSO, PEG300, and Tween-80 is often necessary to achieve the desired concentration.[1][4]

  • Dissolution Method: Factors like temperature, agitation, and time can affect how much of the compound dissolves.[13] Ultrasonic treatment and warming can aid dissolution in some cases.[1][11]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Solubility in Aqueous Media This compound has low intrinsic aqueous solubility.Adjust the pH to the acidic range (around 4) to improve solubility.[4] For in vivo studies, consider using a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][4]
Precipitation Upon Dilution of DMSO Stock The drug is precipitating out of solution due to a change in solvent polarity when the DMSO stock is added to an aqueous buffer.Prepare the final solution by sequentially adding the co-solvents and the aqueous phase while mixing continuously to maintain stability.[4]
Inconsistent Results in Biological Assays Variability in the concentration of the active compound due to incomplete dissolution or precipitation over time.Always ensure the compound is fully dissolved before use by visually inspecting for particulate matter. For quantitative analysis, it is advisable to filter the solution and measure the concentration of the filtrate using a validated analytical method like HPLC.[4]
Difficulty Dissolving the Compound Even with Co-solvents The specific crystalline form being used may have inherently lower solubility.Characterize the crystalline form using techniques like X-ray Powder Diffraction (XRPD) to identify the polymorph. If you have a less soluble form, a polymorph screen may be necessary to find a more soluble alternative.[4][12]

Quantitative Solubility Data

The solubility of this compound polymorphs can vary. Below is a summary of available data.

Table 1: Solubility of this compound in Various Solvents

Compound FormSolventSolubility (mg/mL)Molar Concentration (mM)Notes
This compoundDMSO28.5752.22Ultrasonic treatment may be required.[1][11]
This compoundWater0.50.91Requires ultrasonic treatment, warming, and pH adjustment to 4 with HCl.[1][11]
This compound0.1 M HCl< 1 (insoluble)-[1][11]
This compoundEthanol≥10-[11]
This compound (Form 2)1,4-Dioxane35.60 ± 1.82-Solubility at 25°C.[11]
This compound (Form 3)1,4-Dioxane16.53 ± 0.22-Solubility at 25°C.[11]
AtrasentanDMSO100195.84Ultrasonic treatment may be required.[11]
AtrasentanEthanol100-[11]
AtrasentanWaterInsoluble-[11]

Experimental Protocols

Protocol 1: Polymorph Screening by Solution Recrystallization

This protocol outlines a general procedure for screening for different polymorphic forms of this compound.

Objective: To generate different crystalline forms of this compound by recrystallization from various solvents under different conditions.

Materials:

  • This compound

  • A diverse library of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, etc.)[6][7]

  • Multi-well plates or small vials

  • Heating and stirring equipment

  • Filtration apparatus

Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities and functional groups.[6]

  • Dissolution: Prepare saturated or near-saturated solutions of this compound in the selected solvents at an elevated temperature to ensure complete dissolution.

  • Crystallization: Induce crystallization by one or more of the following methods:

    • Slow Cooling: Gradually cool the saturated solution to room temperature or below.

    • Solvent Evaporation: Allow the solvent to evaporate slowly at a controlled temperature.

    • Anti-Solvent Addition: Add a solvent in which this compound is insoluble (an anti-solvent) to the solution to induce precipitation.[14]

  • Isolation: Isolate the resulting crystals by filtration and wash with a small amount of the crystallization solvent.

  • Drying: Dry the isolated solids under vacuum at a suitable temperature.

  • Characterization: Analyze the obtained solid forms using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify different polymorphs.[][15]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

This protocol describes the shake-flask method to determine the thermodynamic solubility of different this compound polymorphs.[16]

Objective: To determine the equilibrium solubility of a specific polymorph in a given solvent system.

Materials:

  • This compound polymorph of interest

  • Selected solvent or buffer system

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Filtration system (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Sample Preparation: Add an excess amount of the this compound polymorph to a vial containing a known volume of the solvent.[16] The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stir bar to agitate the suspension.[16] Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) at a constant temperature.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle.[16]

  • Filtration: Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.

  • Quantification: Dilute the filtrate as necessary and analyze the concentration of dissolved this compound using a validated analytical method like HPLC-UV or LC-MS.[16]

  • Solubility Calculation: Calculate the solubility based on the measured concentration and any dilution factors.

Visualizations

experimental_workflow cluster_screening Polymorph Screening cluster_solubility Solubility Assessment start Start with Atrasentan HCl dissolve Dissolve in Various Solvents start->dissolve crystallize Induce Crystallization (Cooling, Evaporation, Anti-solvent) dissolve->crystallize isolate Isolate & Dry Solids crystallize->isolate characterize Characterize Polymorphs (XRPD, DSC) isolate->characterize polymorph Select Identified Polymorph characterize->polymorph Input for Solubility Studies saturate Prepare Saturated Solution (Shake-Flask Method) polymorph->saturate equilibrate Equilibrate (24-72h) saturate->equilibrate filter Filter Supernatant equilibrate->filter quantify Quantify Concentration (HPLC, LC-MS) filter->quantify compare Compare Solubility Data quantify->compare

Caption: Workflow for polymorph screening and subsequent solubility assessment.

logical_relationship cluster_properties Physicochemical Properties cluster_performance In Vivo Performance solubility Solubility bioavailability Bioavailability solubility->bioavailability stability Stability dissolution Dissolution Rate dissolution->bioavailability efficacy Therapeutic Efficacy bioavailability->efficacy polymorphism Atrasentan HCl Polymorphism polymorphism->solubility polymorphism->stability polymorphism->dissolution

Caption: Impact of polymorphism on drug properties and performance.

References

Minimizing off-target effects of Atrasentan Hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the off-target effects of Atrasentan Hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective antagonist of the endothelin A (ETA) receptor.[1][2][3] Its primary mechanism involves blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby inhibiting downstream signaling pathways associated with vasoconstriction, cell proliferation, inflammation, and fibrosis.[4]

Q2: How selective is Atrasentan for the ETA receptor over the ETB receptor?

Atrasentan exhibits a high degree of selectivity for the ETA receptor. Reports indicate that it has over 1800-fold greater affinity for the ETA receptor compared to the endothelin B (ETB) receptor.[1][2] This high selectivity is a key factor in minimizing off-target effects related to ETB receptor modulation.

Q3: What are the known or potential off-target effects of Atrasentan?

While highly selective, potential off-target effects or side effects observed in clinical and preclinical studies include:

  • Fluid retention and edema: This is a class effect of endothelin receptor antagonists.[5][6]

  • Effects on spermatogenesis: Atrasentan may have an adverse effect on sperm counts, which has been observed to be reversible upon discontinuation of the drug.[1][2][6]

  • Hepatotoxicity: While not a prominent issue with Atrasentan in some studies, monitoring liver function is recommended as it is a known concern with other endothelin receptor antagonists.[2][6]

  • CYP450 Enzyme Interactions: Atrasentan is a substrate of CYP3A.[7] While it shows weak inhibition of some CYP enzymes in vitro at concentrations higher than typically achieved in plasma, the potential for drug-drug interactions should be considered.[7]

Q4: What is the recommended solvent for preparing Atrasentan stock solutions for in vitro experiments?

The recommended solvent for dissolving this compound for in vitro assays is high-quality, sterile Dimethyl Sulfoxide (DMSO).[1] It is important to prepare a high-concentration stock solution (e.g., 10-100 mM) and then dilute it in the cell culture medium to the desired final concentration.

Troubleshooting Guides

Issue 1: Drug Precipitation in Cell Culture Media

Problem: After diluting the DMSO stock solution of Atrasentan into aqueous cell culture media, a precipitate is observed.

Possible Causes and Solutions:

Cause Solution
Low aqueous solubility of Atrasentan. Atrasentan is hydrophobic and can precipitate when transferred from a high-concentration organic solvent to an aqueous environment.
High final DMSO concentration. Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, ideally ≤ 0.1%, to avoid both direct cellular toxicity and drug precipitation.[1] Always include a vehicle control with the same final DMSO concentration in your experiments.
Rapid dilution. Avoid adding the concentrated DMSO stock directly into the final volume of media. Perform serial dilutions in the culture medium to gradually decrease the solvent concentration.
Temperature of the media. Pre-warming the cell culture medium to 37°C before adding the Atrasentan stock solution can sometimes improve solubility.[8]
Insufficient mixing. Add the Atrasentan stock solution to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
Issue 2: Inconsistent or Unexpected Experimental Results

Problem: High variability between replicate experiments or results that do not align with the expected on-target effects of ETA receptor blockade.

Possible Causes and Solutions:

Cause Solution
Off-target effects at high concentrations. Even with high selectivity, at excessive concentrations, Atrasentan may interact with other receptors or cellular targets. It is crucial to perform a dose-response curve to determine the optimal concentration range that elicits the desired on-target effect without significant off-target activity.
Degradation of Atrasentan. Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it into single-use volumes.[1]
Cell line-specific responses. The expression levels of ETA and ETB receptors can vary significantly between different cell lines. Verify the receptor expression profile of your experimental model.
Interaction with media components. Some components of cell culture media, such as serum proteins, can bind to the drug and reduce its effective concentration. Consider reducing the serum concentration if experimentally feasible, and always maintain consistency in media composition.
Metabolism of Atrasentan by cells. If your cells express CYP3A enzymes, they may metabolize Atrasentan over time, leading to a decrease in its effective concentration. Consider this possibility when designing long-term incubation experiments.

Quantitative Data Summary

Table 1: Binding Affinity and Potency of Atrasentan

ParameterReceptorValueSpeciesReference
Ki ETA0.034 nMHuman[7]
Ki ETB63.3 nMHuman[7]
Selectivity Ratio (ETB/ETA) ->1800-foldHuman[1][2]
IC50 ETA0.0551 nM-[9][10]

Note: IC50 values can be cell-line and assay-dependent. It is highly recommended to determine the IC50 in your specific experimental system.

Key Experimental Protocols

Protocol 1: Preparation of Atrasentan Stock and Working Solutions

Objective: To prepare Atrasentan solutions for in vitro experiments while minimizing precipitation and ensuring stability.

Materials:

  • This compound powder

  • High-quality, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM): a. Under sterile conditions, weigh out the appropriate amount of this compound powder. b. Dissolve the powder in the required volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex briefly until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C for long-term storage.[1]

  • Working Solution Preparation: a. On the day of the experiment, thaw one aliquot of the Atrasentan stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. c. Crucially, ensure the final DMSO concentration in the culture medium remains below 0.1% to prevent solvent-induced toxicity and drug precipitation. [1] d. Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.

Protocol 2: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the concentration of Atrasentan that inhibits 50% of cell viability/proliferation in a specific cell line.

Procedure:

  • Cell Seeding: a. Culture the cells of interest to approximately 80% confluency. b. Harvest the cells and perform a cell count to determine cell density and viability. c. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well). d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]

  • Atrasentan Treatment: a. Prepare a series of Atrasentan dilutions in complete culture medium from your stock solution. b. Remove the existing medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of Atrasentan. c. Include wells for untreated cells and a vehicle control (medium with the same final DMSO concentration as the highest Atrasentan concentration). d. Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO or a solubilizing agent to each well to dissolve the formazan (B1609692) crystals. d. Gently shake the plate for 5-10 minutes. e. Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the logarithm of the Atrasentan concentration and use appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Visualizations

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA ETA Receptor ET-1->ETA Binds Gq Gq Protein ETA->Gq Activates Atrasentan Atrasentan Atrasentan->ETA Blocks PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+] IP3->Ca2 PKC PKC DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis prep_stock Prepare Atrasentan Stock Solution (in DMSO) prep_working Prepare Working Solutions (in Culture Medium) prep_stock->prep_working treatment Treat Cells with Atrasentan (and Vehicle Control) prep_working->treatment cell_seeding Seed Cells in 96-well Plate cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

References

Validation & Comparative

A Comparative Analysis of Atrasentan and Sitaxsentan: Selectivity for the Endothelin-A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals focused on the endothelin (ET) system, the selection of a specific and potent ETA receptor antagonist is a critical decision. Atrasentan and Sitaxsentan are two such antagonists that have been extensively studied. This guide provides a detailed comparison of their selectivity for the ETA receptor over the ETB receptor, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.

Quantitative Comparison of Receptor Selectivity

The selectivity of a drug for its target receptor is a key determinant of its efficacy and safety profile. In the case of endothelin receptor antagonists, high selectivity for the ETA receptor is often desired to block the vasoconstrictive and proliferative effects of endothelin-1 (B181129) (ET-1) mediated by ETA, while preserving the vasodilatory and clearance functions of the ETB receptor.

The selectivity of Atrasentan and Sitaxsentan for the ETA receptor has been quantified using in vitro binding assays. The data, presented in the table below, is derived from primary literature and reputable secondary sources. It is important to note that selectivity can vary depending on the experimental conditions, such as the tissue or cell line used.

CompoundTarget ReceptorOff-Target ReceptorKi (ETA)Ki (ETB)Selectivity Ratio (ETB Ki / ETA Ki)Reference
Atrasentan Endothelin-A (ETA)Endothelin-B (ETB)0.069 nM (69 pM)139 nM~2014-fold[1]
Sitaxsentan Endothelin-A (ETA)Endothelin-B (ETB)--~6500-fold[2][3]

Note: The Ki value represents the inhibition constant, with a lower value indicating higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the ETB receptor by the Ki for the ETA receptor.

Experimental Protocols

The determination of the binding affinities and selectivity of Atrasentan and Sitaxsentan for endothelin receptors is primarily achieved through radioligand displacement assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Displacement Binding Assay

This assay measures the ability of an unlabeled compound (the antagonist, e.g., Atrasentan or Sitaxsentan) to compete with a radiolabeled ligand for binding to the target receptor.

1. Preparation of Receptor Membranes:

  • Cell lines stably expressing either the human ETA or ETB receptor (e.g., Chinese Hamster Ovary (CHO) cells or human coronary artery smooth muscle cells) are cultured and harvested.

  • The cells are homogenized in a cold buffer solution and centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A constant concentration of a radiolabeled endothelin ligand, typically [125I]-ET-1, is used.

  • Increasing concentrations of the unlabeled antagonist (Atrasentan or Sitaxsentan) are added to the receptor membrane preparation.

  • The mixture is incubated to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • The filters are washed to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filters is measured using a gamma counter.

5. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled antagonist.

  • Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Molecular and Experimental Landscape

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the ETA receptor signaling pathway and the workflow of the experimental protocol used to determine receptor selectivity.

ETA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETA ETA Receptor ET-1->ETA Binds Gq Gq protein ETA->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Vasoconstriction, Proliferation) Ca2->Response PKC->Response Atrasentan Atrasentan / Sitaxsentan Atrasentan->ETA Blocks Experimental_Workflow cluster_preparation 1. Preparation cluster_assay 2. Binding Assay cluster_separation 3. Separation & Quantification cluster_analysis 4. Data Analysis CellCulture Culture cells expressing ETA or ETB receptors MembranePrep Prepare receptor membranes CellCulture->MembranePrep Incubation Incubate membranes with [¹²⁵I]-ET-1 and antagonist MembranePrep->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Counting Quantify radioactivity of bound ligand Filtration->Counting IC50 Determine IC₅₀ value Counting->IC50 Ki Calculate Ki value IC50->Ki Selectivity Calculate Selectivity Ratio (Ki ETB / Ki ETA) Ki->Selectivity

References

Atrasentan's Therapeutic Efficacy in IgA Nephropathy Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Atrasentan's performance against a placebo control in a preclinical model of Immunoglobulin A (IgA) nephropathy. It includes a summary of key experimental data, detailed methodologies for cited experiments, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development in the field of IgA nephropathy.

Executive Summary

Atrasentan, a selective endothelin A (ETA) receptor antagonist, has demonstrated significant therapeutic potential in a rat model of IgA nephropathy. Preclinical studies show that Atrasentan effectively reduces proteinuria and ameliorates kidney damage, key indicators of disease progression.[1] The primary mechanism of action involves blocking the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor on various renal cells, thereby mitigating downstream pathological effects such as vasoconstriction, inflammation, fibrosis, and podocyte injury.[2][3] This guide presents the quantitative data from a key preclinical study and outlines the experimental protocols to facilitate reproducibility and further investigation. While direct head-to-head preclinical comparisons with other emerging IgA nephropathy therapeutics like sparsentan (B1681978) (a dual endothelin-angiotensin receptor antagonist) and budesonide (B1683875) (a targeted-release corticosteroid) are not yet available in published literature, this guide provides a foundational understanding of Atrasentan's efficacy in a controlled experimental setting.

Data Presentation

The following table summarizes the quantitative data from a study utilizing a Thy1.1 antibody-induced rat model of IgA nephropathy, comparing the effects of Atrasentan to a vehicle control.

Table 1: Therapeutic Effect of Atrasentan in a Rat Model of IgA Nephropathy

ParameterControl (Vehicle)Atrasentan (10 mg/kg)Percentage Improvement
Urine Proteinuria Significantly elevatedMarkedly improvedData not quantified
Urine Albumin/Creatinine Ratio (ACR) Significantly elevatedMarkedly improvedData not quantified
Glomerular Filtration Rate (GFR) Significantly reducedNo significant improvementNot Applicable
Histopathological Score Significantly higherImprovedData not quantified
Glomeruli with Mesangial Expansion Significantly increasedSignificantly reducedData not quantified
Podocyte Effacement (Filtration Slit Density & Length) Significantly reducedIncreasedData not quantified

Data sourced from a study using a Thy1.1 antibody-induced rat model of IgA glomerulonephritis.

Signaling Pathway

The diagram below illustrates the pathogenic role of the Endothelin-1 signaling pathway in IgA nephropathy and the mechanism of action for Atrasentan.

cluster_0 Pathogenesis of IgA Nephropathy cluster_1 Downstream Pathological Effects cluster_2 Therapeutic Intervention IgA_IC IgA Immune Complex Deposition Mesangial_Activation Mesangial Cell Activation IgA_IC->Mesangial_Activation ET1_Upregulation Endothelin-1 (ET-1) Upregulation Mesangial_Activation->ET1_Upregulation ETA_Receptor ETA Receptor (on Podocytes, Mesangial & Endothelial Cells) ET1_Upregulation->ETA_Receptor Binds to Vasoconstriction Vasoconstriction ETA_Receptor->Vasoconstriction Inflammation Inflammation ETA_Receptor->Inflammation Fibrosis Fibrosis ETA_Receptor->Fibrosis Podocyte_Injury Podocyte Injury & Effacement ETA_Receptor->Podocyte_Injury Proteinuria Proteinuria Inflammation->Proteinuria Fibrosis->Proteinuria Podocyte_Injury->Proteinuria Atrasentan Atrasentan Blockade Blockade Atrasentan->Blockade Blockade->ETA_Receptor

Caption: Atrasentan blocks the ET-1 signaling pathway in IgA nephropathy.

Experimental Protocols

1. Animal Model: Thy1.1 Antibody-Induced IgA Nephropathy in Rats

This model induces a glomerulonephritis that shares features with human IgA nephropathy, such as proteinuria and mesangial proliferation.

  • Animals: Male Wistar rats are used for this model.

  • Disease Induction: A single intravenous (i.v.) injection of anti-Thy1.1 antibody is administered on day 0 to induce IgA glomerulonephritis. A control group is injected with phosphate-buffered saline (PBS).

  • Treatment:

    • The treatment group receives Atrasentan orally at a dose of 10 mg/kg, administered twice daily (BID) from day 0 to day 7.

    • The vehicle control group receives the vehicle solution orally on the same schedule.

  • Parameters Measured:

    • Urine Analysis: Urine is collected at day 2 and day 7 to measure proteinuria, urine albumin-to-creatinine ratio (ACR), cystatin-C, and KIM-1 levels.

    • Renal Function: Glomerular Filtration Rate (GFR) is measured at day 7.

    • Histopathology: At the end of the study (day 7), kidneys are collected for histological analysis. This includes quantitative assessment of mesangial expansion, tubular impairments, mean glomerular size, and percentage of alpha-smooth muscle actin (α-SMA) labeling.

    • Podocyte Morphology: Podocyte effacement is evaluated using the Podocyte Exact Morphology Measurement Procedure (PEMP) to determine filtration slit density and length.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of a therapeutic agent in an animal model of IgA nephropathy.

cluster_workflow Experimental Workflow for Drug Efficacy Testing Animal_Selection Select Animal Model (e.g., Thy1.1 Rat Model) Disease_Induction Induce IgA Nephropathy Animal_Selection->Disease_Induction Group_Allocation Randomly Allocate to Groups (Vehicle, Atrasentan, etc.) Disease_Induction->Group_Allocation Treatment_Admin Administer Treatment (e.g., Oral Gavage) Group_Allocation->Treatment_Admin Monitoring Monitor Animal Health & Collect Samples Treatment_Admin->Monitoring Data_Collection Endpoint Data Collection (Urine, Blood, Kidney Tissue) Monitoring->Data_Collection Data_Analysis Analyze Data (Biochemical, Histological) Data_Collection->Data_Analysis Conclusion Draw Conclusions on Therapeutic Efficacy Data_Analysis->Conclusion

Caption: General workflow for testing drug efficacy in IgA nephropathy models.

Comparison with Other Alternatives

While this guide focuses on the preclinical validation of Atrasentan against a placebo, it is important to acknowledge other therapeutic strategies for IgA nephropathy.

  • Budesonide (Targeted-Release Formulation): This is a corticosteroid designed for targeted release in the ileum, the presumed site of pathogenic IgA production. Its mechanism is immunosuppressive, aiming to reduce the production of galactose-deficient IgA1. This approach targets an earlier step in the pathogenesis of IgA nephropathy compared to Atrasentan.

Conclusion

The available preclinical data strongly support the therapeutic potential of Atrasentan in mitigating key pathological features of IgA nephropathy, primarily through the reduction of proteinuria and amelioration of glomerular injury. The selective blockade of the ETA receptor presents a targeted approach to downstream mediators of kidney damage. Further research, including head-to-head preclinical and clinical studies against other emerging therapies, will be crucial to fully delineate the comparative efficacy and optimal positioning of Atrasentan in the evolving treatment landscape for IgA nephropathy. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers dedicated to advancing the understanding and treatment of this complex disease.

References

A Comparative Analysis of Atrasentan and Avosentan on Renal Hemodynamics

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the renal hemodynamic effects of two selective endothelin-A receptor antagonists, Atrasentan (B1666376) and Avosentan (B1665851), reveals distinct profiles in their clinical development and outcomes. While both agents have demonstrated efficacy in reducing albuminuria, a key marker of kidney damage, their impact on renal hemodynamics and overall safety has led to different developmental paths.

This guide provides a comprehensive comparison of Atrasentan and Avosentan, focusing on their effects on renal hemodynamics. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two therapies.

Mechanism of Action: Targeting the Endothelin System

Both Atrasentan and Avosentan are selective antagonists of the endothelin-A (ETA) receptor.[1][2] The endothelin system, particularly endothelin-1 (B181129) (ET-1), plays a crucial role in regulating vascular tone and blood pressure. In the kidneys, activation of the ETA receptor by ET-1 leads to vasoconstriction of the afferent and efferent arterioles, which can contribute to glomerular hypertension, podocyte injury, and proteinuria.[2] By selectively blocking the ETA receptor, Atrasentan and Avosentan aim to counteract these detrimental effects, thereby preserving renal function.

Comparative Efficacy in Albuminuria Reduction

Clinical trials have demonstrated the efficacy of both Atrasentan and Avosentan in reducing albuminuria in patients with diabetic nephropathy and other chronic kidney diseases.

Atrasentan

The SONAR (Study of Diabetic Nephropathy with Atrasentan) and RADAR (Reducing Residual Albuminuria in Subjects With Diabetes and Nephropathy with Atrasentan) trials have been pivotal in evaluating Atrasentan.

In the RADAR trial, patients with type 2 diabetes and nephropathy treated with Atrasentan at doses of 0.75 mg/day and 1.25 mg/day showed a significant reduction in the urinary albumin-to-creatinine ratio (UACR) of approximately 40% compared to placebo.[3] The larger SONAR trial further substantiated these findings, demonstrating that Atrasentan at a dose of 0.75 mg/day significantly reduced the risk of a composite renal endpoint (doubling of serum creatinine (B1669602) or end-stage kidney disease) in patients with type 2 diabetes and chronic kidney disease.[1][4]

Avosentan

The ASCEND (A Randomised, Double Blind, Placebo Controlled, Parallel Group Study to Assess the Effect of the Endothelin Receptor Antagonist Avosentan on Time to Doubling of Serum Creatinine, End Stage Renal Disease or Death in Patients With Type 2 Diabetes Mellitus and Diabetic Nephropathy) trial was the primary phase 3 study for Avosentan. The trial showed that Avosentan, at doses of 25 mg/day and 50 mg/day, led to a significant median reduction in the albumin-to-creatinine ratio (ACR) of 44.3% and 49.3%, respectively, compared to a 9.7% reduction with placebo.[2]

Impact on Renal Hemodynamics: A Closer Look

While both drugs effectively reduce albuminuria, their direct comparative effects on key renal hemodynamic parameters such as Glomerular Filtration Rate (GFR), Renal Blood Flow (RBF), and Filtration Fraction (FF) are less well-defined due to a lack of head-to-head trials. However, data from their respective clinical trials provide some insights.

Table 1: Comparative Effects of Atrasentan and Avosentan on Renal Hemodynamic and Safety Parameters

ParameterAtrasentanAvosentan
Albuminuria/Proteinuria Reduction Significant reduction in UACR (approx. 40% in RADAR, significant risk reduction in SONAR)[1][3]Significant reduction in ACR (44-49% in ASCEND)[2]
Glomerular Filtration Rate (GFR) In the SONAR trial, the annual rate of eGFR decline was reduced with atrasentan compared to placebo.[5] In a study on healthy subjects, Atrasentan did not significantly affect GFR.The ASCEND trial showed a slightly greater decrease in eGFR in the 50 mg Avosentan group compared to placebo over 6 months.[2] A study in healthy subjects showed no effect on GFR.[6] Preclinical studies in rats also showed unchanged GFR.[7][8]
Renal Blood Flow (RBF) Data not available from cited human clinical trials.Data not available from cited human clinical trials.
Filtration Fraction (FF) Data not available from cited human clinical trials.Data not available from cited human clinical trials.
Fluid Retention/Edema Observed, but generally manageable at the 0.75 mg/day dose in the SONAR trial.[5]A significant and dose-dependent side effect, leading to the early termination of the ASCEND trial due to an excess of cardiovascular events, including congestive heart failure.[2][9]
Cardiovascular Safety The SONAR trial demonstrated a manageable safety profile at the 0.75 mg/day dose, allowing for the selection of patients who were more likely to benefit without significant fluid retention.[1]The ASCEND trial was prematurely terminated due to an excess of cardiovascular events, primarily fluid overload and congestive heart failure.[2][9]

Experimental Protocols

SONAR Trial (Atrasentan)
  • Study Design: A randomized, double-blind, placebo-controlled trial.[1][10] An enrichment period was included where all patients received Atrasentan 0.75 mg daily for six weeks. Responders (those with a ≥30% decrease in UACR without significant fluid retention) were then randomized to receive Atrasentan or placebo.[1][11]

  • Patient Population: Adults with type 2 diabetes, an estimated GFR (eGFR) of 25–75 mL/min per 1.73 m², and a UACR of 300–5000 mg/g, who were receiving a maximum tolerated dose of a renin-angiotensin system (RAS) inhibitor.[1][5]

  • Primary Endpoint: A composite of doubling of serum creatinine (sustained for ≥30 days) or end-stage kidney disease (eGFR <15 mL/min per 1.73 m² sustained for ≥90 days, chronic dialysis for ≥90 days, kidney transplantation, or death from kidney failure).[1]

  • Renal Function Assessment: eGFR was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation from serum creatinine measurements.[5] UACR was determined from urine samples.[12]

ASCEND Trial (Avosentan)
  • Study Design: An international, multicenter, randomized, double-blind, placebo-controlled trial.[2][13]

  • Patient Population: Patients with type 2 diabetes and overt nephropathy, defined as a urine ACR ≥35 mg/mmol (≥309 mg/g) and a serum creatinine level between ≥115 and 265 µmol/L (≥1.3 to 3.0 mg/dL) in men.[2]

  • Primary Endpoint: A composite of the time to doubling of serum creatinine, end-stage renal disease (ESRD), or death.[2][14]

  • Renal Function Assessment: eGFR was calculated using the six-variable Modification of Diet in Renal Disease (MDRD) formula.[2][13] For each urine measurement, a first-void morning sample was collected on three consecutive days, and the geometric mean albumin concentration value was recorded.[2]

Signaling Pathways and Experimental Workflows

The therapeutic effect of both Atrasentan and Avosentan is mediated through the blockade of the ETA receptor, a key component of the endothelin signaling pathway in the kidney.

ET1_Signaling_Pathway cluster_vascular_smooth_muscle Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA_Receptor ETA Receptor ET1->ETA_Receptor PLC Phospholipase C (PLC) ETA_Receptor->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release Induces Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to Atrasentan_Avosentan Atrasentan / Avosentan Atrasentan_Avosentan->ETA_Receptor Blocks

Endothelin-1 Signaling Pathway in Renal Vasculature.

Clinical_Trial_Workflow Start Patient Screening Inclusion_Criteria Inclusion/Exclusion Criteria Met? Start->Inclusion_Criteria Run_In Run-in Period (RASi Optimization) Inclusion_Criteria->Run_In Yes Screen_Fail Screen_Fail Inclusion_Criteria->Screen_Fail No Enrichment Enrichment Period (Atrasentan 0.75mg - SONAR) Run_In->Enrichment SONAR Trial Randomization Randomization Run_In->Randomization ASCEND Trial Enrichment->Randomization Treatment Treatment Arm (Atrasentan/Avosentan or Placebo) Randomization->Treatment Follow_Up Follow-up Visits (Renal & Safety Monitoring) Treatment->Follow_Up Endpoint Primary Endpoint Assessment Follow_Up->Endpoint

Generalized Clinical Trial Workflow for Atrasentan and Avosentan.

Conclusion: A Tale of Two Endothelin Receptor Antagonists

The ASCEND trial for Avosentan was halted prematurely due to a significant risk of fluid overload and congestive heart failure, particularly at higher doses.[2][9] This has largely curtailed its development for diabetic nephropathy.

In contrast, the SONAR trial for Atrasentan, through a careful dose-finding strategy and an enrichment study design, identified a patient population that could benefit from a lower dose (0.75 mg/day) with a more manageable safety profile.[1][5] This has paved the way for Atrasentan as a potential therapeutic option for patients with diabetic kidney disease.

Future research, including potential head-to-head trials or studies specifically designed to assess detailed renal hemodynamic parameters, would be invaluable in further elucidating the comparative profiles of these and other endothelin receptor antagonists. For now, the available evidence suggests that while the class holds promise, a nuanced approach to dosing and patient selection is critical for maximizing renal benefits while minimizing cardiovascular risks.

References

Atrasentan in Combination with RAS Inhibitors: A Comparative Guide on Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of Atrasentan, a selective endothelin-A (ETA) receptor antagonist, with renin-angiotensin system (RAS) inhibitors is emerging as a promising therapeutic strategy for reducing proteinuria in patients with chronic kidney disease (CKD), particularly IgA nephropathy (IgAN) and diabetic kidney disease (DKD). This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by data from key clinical trials.

Efficacy Data from Clinical Trials

The addition of Atrasentan to a stable regimen of RAS inhibitors has demonstrated significant reductions in proteinuria across multiple clinical studies. The following tables summarize the key quantitative data from these trials.

Table 1: Efficacy of Atrasentan in Combination with RAS Inhibitors in IgA Nephropathy (ALIGN Study)
EndpointAtrasentan + RASi (n=170)Placebo + RASi (n=170)p-value
Mean % Reduction in UPCR at 36 Weeks36.1%-<0.0001
Mean % Reduction in UPCR at 36 Weeks (SGLT2i cohort)37.4%--

UPCR: Urine Protein-to-Creatinine Ratio. RASi: Renin-Angiotensin System inhibitor. SGLT2i: Sodium-glucose cotransporter-2 inhibitor.[1][2]

Table 2: Efficacy of Atrasentan in Combination with RAS Inhibitors in Diabetic Kidney Disease (Phase 2 Study)
Dose of AtrasentanMean % Reduction in UACR from Baselinep-value vs. Placebo% of Patients with >40% UACR Reductionp-value vs. Placebo
0.25 mg21%0.29130%Not Significant
0.75 mg42%0.02350%0.029
1.75 mg35%0.07338%Not Significant
Placebo11%-17%-

UACR: Urine Albumin-to-Creatinine Ratio.[3][4]

Table 3: Efficacy of Atrasentan in Combination with RAS Inhibitors in Diabetic Nephropathy (Additional Phase 2 Data)
Dose of AtrasentanMean % Reduction in Albuminuria
0.75 mg35%
1.25 mg38%

[5][6]

Experimental Protocols

Detailed experimental protocols for the cited clinical trials are proprietary. However, the following outlines the general methodologies for the key efficacy assessments.

Measurement of Urinary Protein and Albumin
  • Urine Protein-to-Creatinine Ratio (UPCR) : This is a measure of the amount of protein in the urine relative to the amount of creatinine (B1669602). A 24-hour urine collection is the gold standard for quantifying proteinuria.[7] For convenience in clinical trials, a spot urine sample is often used to calculate the UPCR. The protein concentration (in mg/dL) is divided by the creatinine concentration (in mg/dL).[2]

  • Urine Albumin-to-Creatinine Ratio (UACR) : This is a similar measurement to UPCR but specifically quantifies albumin, a key protein that is elevated in the urine in kidney disease. A random urine sample is typically used. The UACR is calculated by dividing the urine albumin concentration by the urine creatinine concentration.[8] For accurate and consistent results, a first morning void midstream urine sample is recommended.[2]

Estimated Glomerular Filtration Rate (eGFR)

The eGFR is a measure of how well the kidneys are filtering waste from the blood. It is typically calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) 2021 equation.[5][9][10] This formula uses serum creatinine levels, age, and sex to estimate the glomerular filtration rate.[10]

CKD-EPI 2021 Equation: eGFR = 142 * min(Scr/κ, 1)^α * max(Scr/κ, 1)^-1.200 * 0.9938^Age * 1.012 [if female] Where:

  • Scr is serum creatinine in mg/dL

  • κ is 0.7 for females and 0.9 for males

  • α is -0.241 for females and -0.302 for males

  • min indicates the minimum of Scr/κ or 1

  • max indicates the maximum of Scr/κ or 1[5]

Signaling Pathways and Experimental Workflow

Signaling Pathway of Atrasentan and RAS Inhibitors in the Kidney

Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Endothelin Endothelin System cluster_Kidney Kidney Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R RAS_Effects Vasoconstriction, Aldosterone Release, Fibrosis, Inflammation AT1R->RAS_Effects Kidney_Damage Kidney Damage (Proteinuria) RAS_Effects->Kidney_Damage RASi RAS Inhibitors (ACEi, ARBs) RASi->ACE Block RASi->AT1R Block ET1 Endothelin-1 ETAR ETA Receptor ET1->ETAR Endo_Effects Vasoconstriction, Podocyte Damage, Proteinuria, Fibrosis ETAR->Endo_Effects Endo_Effects->Kidney_Damage Atrasentan Atrasentan Atrasentan->ETAR Block

Caption: Combined blockade of the Renin-Angiotensin and Endothelin pathways.

Typical Clinical Trial Workflow for Atrasentan Combination Therapy

Experimental_Workflow Screening Screening Period (Inclusion/Exclusion Criteria) Run_in Run-in Period (Optimization of RASi dose) Screening->Run_in Randomization Randomization Run_in->Randomization Treatment_A Treatment Arm A: Atrasentan + RASi Randomization->Treatment_A 1:1 Treatment_B Treatment Arm B: Placebo + RASi Randomization->Treatment_B 1:1 Follow_up Follow-up Period (Efficacy and Safety Assessments) Treatment_A->Follow_up Treatment_B->Follow_up Endpoint Primary Endpoint Analysis (e.g., Change in Proteinuria) Follow_up->Endpoint

Caption: A generalized workflow for a randomized, placebo-controlled clinical trial.

Safety and Tolerability

The combination of Atrasentan and RAS inhibitors has been generally well-tolerated in clinical trials. The most common adverse event associated with Atrasentan is peripheral edema.[3][4] In some studies, higher doses of Atrasentan were associated with weight gain, presumed to be fluid-related, and a small decrease in hemoglobin and hematocrit.[6]

Conclusion

The addition of Atrasentan to standard-of-care RAS inhibition demonstrates a clinically meaningful and statistically significant reduction in proteinuria in patients with IgA nephropathy and diabetic kidney disease. This combination therapy represents a promising approach to managing these conditions and potentially slowing the progression of kidney function decline. Further long-term studies are ongoing to confirm the impact of this combination on hard renal outcomes.

References

Evaluating the Long-Term Safety Profile of Atrasentan Versus Other Endothelin Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endothelin receptor antagonists (ERAs) represent a significant therapeutic class for various diseases, primarily pulmonary arterial hypertension (PAH) and, more recently, chronic kidney disease. This guide provides a detailed comparison of the long-term safety profiles of Atrasentan, a selective endothelin A (ETA) receptor antagonist, against other established ERAs, including Bosentan (dual ETA/ETB antagonist), Ambrisentan (selective ETA antagonist), and Macitentan (dual ETA/ETB antagonist). The information is compiled from extensive clinical trial data to support an evidence-based evaluation.

Mechanism of Action: The Endothelin Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor that mediates its effects through two receptor subtypes: ETA and ETB[1][2]. Activation of ETA receptors on smooth muscle cells leads to vasoconstriction and cell proliferation[3]. ETB receptors on endothelial cells can induce vasodilation via nitric oxide and prostacyclin release, and also play a role in clearing circulating ET-1. However, ETB receptors on smooth muscle cells also contribute to vasoconstriction. ERAs competitively inhibit the binding of ET-1 to its receptors, thereby mitigating its pathological effects.

Endothelin_Signaling_Pathway cluster_endothelial_cell Endothelial Cell cluster_smooth_muscle_cell Smooth Muscle Cell cluster_antagonists ERA Intervention ET1 Endothelin-1 (ET-1) ETB_endo ETB Receptor ET1->ETB_endo binds ET1_smc ET-1 NO_PGI2 NO & PGI2 (Vasodilation) ETB_endo->NO_PGI2 stimulates release ETA ETA Receptor Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction ETB_smc ETB Receptor ETB_smc->Vasoconstriction ET1_smc->ETA binds ET1_smc->ETB_smc binds Atrasentan Atrasentan (Selective ETA Antagonist) Atrasentan->ETA blocks Other_ERAs Bosentan, Macitentan (Dual ETA/ETB Antagonists) Ambrisentan (Selective ETA Antagonist) Other_ERAs->ETB_endo blocks Other_ERAs->ETA blocks Other_ERAs->ETB_smc blocks Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Double-Blind Treatment Period cluster_followup Long-Term Follow-up & Safety Monitoring cluster_analysis Data Analysis & Reporting Inclusion Inclusion Criteria Met (e.g., Disease Diagnosis, Biomarker Levels) Informed_Consent Informed Consent Inclusion->Informed_Consent Exclusion Exclusion Criteria Met (e.g., Comorbidities, Concomitant Meds) Screening_Fail Screening_Fail Randomization Randomization (1:1 or 1:1:1 ratio) Informed_Consent->Randomization Treatment_Arm Investigational Drug (e.g., Atrasentan, Bosentan) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Safety_Assessments Regular Safety Assessments: - Adverse Event Reporting - Vital Signs - Laboratory Tests (Liver function, Hemoglobin, etc.) - Physical Examinations Treatment_Arm->Safety_Assessments Placebo_Arm->Safety_Assessments Efficacy_Endpoints Efficacy Endpoint Assessment (e.g., Change in Proteinuria, 6-Minute Walk Distance) Safety_Assessments->Efficacy_Endpoints Data_Analysis Statistical Analysis of Safety and Efficacy Data Efficacy_Endpoints->Data_Analysis Reporting Publication of Results Data_Analysis->Reporting

References

Safety Operating Guide

Proper Disposal Procedures for Atrasentan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of Atrasentan Hydrochloride, tailored for research, scientific, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles and Regulatory Overview

Proper disposal of this compound, as with any laboratory chemical, is governed by a hierarchy of regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1][2] A key recent development is the Hazardous Waste Pharmaceuticals Final Rule (40 CFR Part 266 Subpart P), which expressly prohibits the sewering of hazardous waste pharmaceuticals.[3][4]

It is imperative to treat this compound as a potentially hazardous waste unless officially determined otherwise by your institution's Environmental Health and Safety (EHS) department. Do not discharge this compound or its containers into sewer systems or contaminate water, foodstuffs, or feed.[5]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the disposal of this compound waste, including pure (unused) product, contaminated labware, and empty containers.

Step 1: Waste Characterization and Segregation

  • Consult Safety Data Sheet (SDS): Always review the most current SDS for this compound. Section 13 of the SDS provides manufacturer-specific disposal considerations.[6]

  • Contact EHS: Your institution's EHS office is the definitive authority for waste characterization. Contact them to determine if this compound is classified as a regulated hazardous waste at your facility.

  • Segregate Waste: Collect all this compound waste separately from other chemical and regular trash streams. This includes stock material, contaminated personal protective equipment (PPE), and spill cleanup debris.[7]

Step 2: Containment and Labeling

  • Use Appropriate Containers: Place this compound waste into a suitable, sealed, and leak-proof container.[5][8][9] The container must be compatible with the chemical.

  • Label Clearly: The container must be clearly labeled with its contents. Use your institution's official hazardous waste tags. At a minimum, the label should state "Hazardous Waste - this compound".

Step 3: Managing Spills and Contaminated Materials

  • Contain the Spill: In case of a spill, prevent further leakage if it is safe to do so.[6][8]

  • Absorb and Collect: Use an inert, absorbent material (e.g., diatomite, universal binders) to collect the spilled substance.[6] Avoid generating dust.[5][8]

  • Decontaminate: Clean the affected surfaces. The SDS may recommend a specific decontamination procedure, such as scrubbing with alcohol.[6]

  • Dispose of Cleanup Materials: All materials used for spill cleanup (absorbents, PPE, etc.) must be collected, contained, and disposed of as this compound waste.[10]

Step 4: Arranging for Final Disposal

  • Schedule a Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste container.

  • Professional Disposal: The ultimate disposal method for this compound should be through a licensed chemical destruction facility.[5] The most commonly recommended method is controlled incineration in a furnace equipped with an afterburner and flue gas scrubbing to handle emissions.[5][11]

Disposal of Empty Containers

The disposal of containers that previously held this compound depends on whether they are considered "RCRA empty." This standard is critical for determining if the container itself must be treated as hazardous waste.

Waste StreamCriteria for "RCRA Empty"Disposal Procedure
Non-Acutely Hazardous Waste Containers All material has been removed by pouring, pumping, or aspirating, and no more than 2.5 cm (1 inch) of residue remains, OR no more than 3% by weight of the total capacity of the container remains.If "RCRA empty," the container may be disposed of as non-hazardous waste (e.g., regular trash or recycling), provided any labels are defaced.[12]
Acutely Hazardous (P-Listed) Waste Containers The container must be triple-rinsed with a solvent capable of removing the substance. The rinsate must be collected and managed as hazardous waste.After proper rinsing, the container can be managed as non-hazardous waste.[12]

Note: this compound is not typically classified as a P-listed (acutely hazardous) waste. However, institutional policies may vary, and consultation with EHS is required.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_start Start: Waste Generation cluster_eval Evaluation & Segregation cluster_contain Containment & Labeling cluster_disposal Disposal Path cluster_end End: Final Disposition start This compound Waste Generated consult_sds 1. Consult SDS & Institutional EHS Office start->consult_sds characterize 2. Characterize Waste Stream (Pure Chemical, Contaminated PPE, Spill Debris, Empty Container) consult_sds->characterize segregate 3. Segregate Waste in Designated Satellite Area characterize->segregate container 4. Place in Compatible, Leak-Proof Container segregate->container label_waste 5. Attach Completed Hazardous Waste Label container->label_waste is_empty Is Container 'RCRA Empty'? label_waste->is_empty If waste is an empty container ehs_pickup 6. Request Pickup by EHS for Incineration label_waste->ehs_pickup For chemical & contaminated items is_empty->ehs_pickup No deface_dispose Rinse Container (if required). Deface Label. Dispose as Non-Hazardous Waste. is_empty->deface_dispose Yes end_incinerate Incinerated by Licensed Facility ehs_pickup->end_incinerate end_trash Disposed as Regular Waste deface_dispose->end_trash

Caption: Decision workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Atrasentan Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Atrasentan Hydrochloride. Due to conflicting information across various safety data sheets (SDS), a conservative approach is recommended, treating this compound as a hazardous substance. Some sources classify it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation and reproductive harm[1][2]. Conversely, other sources do not classify it as hazardous. Therefore, adhering to the highest safety standards is paramount to ensure personnel safety.

Hazard Summary and Precautionary Actions

This compound should be handled with care in a controlled laboratory environment. Key hazards identified in more stringent safety data sheets include:

  • Acute Oral Toxicity [1]

  • Skin Irritation [1][2]

  • Serious Eye Irritation [1][2]

  • Respiratory Tract Irritation [1]

  • Potential for Reproductive Toxicity [2]

Given these potential hazards, engineering controls such as adequate ventilation and the availability of safety showers and eyewash stations are essential[1].

Personal Protective Equipment (PPE) Protocol

The following table summarizes the recommended personal protective equipment for handling this compound. This protocol is based on a conservative assessment of the available safety data.

Activity Required PPE Specification Details
Receiving & Unpacking Chemotherapy-rated glovesEnsure gloves are tested to ASTM D6978 standard[3][4].
Weighing (Solid Form) - Double chemotherapy-rated gloves- Impervious Gown (disposable)- Safety Goggles with Side-Shields- N95 Respirator or higherPerform in a containment primary engineering control (C-PEC) like a chemical fume hood or biological safety cabinet to avoid dust and aerosol formation[5][6]. Gown should be impermeable and close in the back[3].
Solution Preparation - Double chemotherapy-rated gloves- Impervious Gown (disposable)- Safety Goggles with Side-Shields or Face ShieldAvoid inhalation of vapors and contact with skin and eyes[1][5].
Handling & Administration - Chemotherapy-rated gloves- Impervious Gown- Safety GogglesWear suitable protective clothing and ensure good industrial hygiene[5].
Spill Cleanup - Double chemotherapy-rated gloves- Impervious Gown- Safety Goggles or Face Shield- Suitable RespiratorUse full personal protective equipment and evacuate non-essential personnel to a safe area[1].
Waste Disposal - Chemotherapy-rated gloves- Impervious GownHandle all waste as hazardous and dispose of it according to official regulations[5].

Operational and Disposal Plan

A systematic approach to handling, from receipt to disposal, is critical for safety.

Step-by-Step Handling Procedure
  • Receiving : Upon receipt, inspect the container for any damage or leaks. Personnel unpacking shipments should wear chemotherapy-rated gloves[3].

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1][5]. This compound solid is typically stored at -20°C for long-term stability[7].

  • Preparation (Weighing and Dissolving) :

    • Conduct all manipulations that may generate dust or aerosols within a certified chemical fume hood or other ventilated enclosure.

    • Wear the appropriate PPE as detailed in the table above.

    • To prepare a stock solution, this compound can be dissolved in solvents like ethanol (B145695) or DMSO[7]. The solvent of choice should be purged with an inert gas[7].

  • Spill Management :

    • In case of a spill, evacuate the area immediately.

    • Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains[5].

    • For liquid spills, absorb with an inert, liquid-binding material (e.g., diatomite, universal binders)[1].

    • For solid spills, carefully collect the material, avoiding dust generation[5].

    • Decontaminate surfaces by scrubbing with alcohol[1].

    • Place all contaminated materials into a suitable, closed container for disposal[5].

  • Disposal :

    • All waste, including the compound itself, contaminated lab supplies (e.g., pipette tips, tubes), and used PPE, must be treated as hazardous waste.

    • Dispose of contents and containers in accordance with all applicable local, state, and federal regulations[5]. Smaller quantities may sometimes be disposed of with household waste, but always defer to official regulations.

Experimental Workflow for Safe Handling

G cluster_0 Preparation Phase cluster_1 Experimental & Disposal Phase A 1. Receive Shipment - Inspect for damage - Wear chemo gloves B 2. Store Securely - Tightly sealed - Cool, dry, well-ventilated area - (-20°C for long-term) A->B C 3. Prepare for Use - Don full PPE - Work in fume hood B->C D 4. Weigh Solid Compound - Avoid dust generation C->D E 5. Prepare Solution - Purge solvent with inert gas - Add solvent to solid D->E F 6. Use in Experiment - Follow lab protocols - Maintain PPE E->F Transfer to Lab G 7. Decontaminate - Clean workspace and equipment F->G Spill Spill Event F->Spill H 8. Segregate Waste - Chemical waste - Contaminated PPE - Sharps G->H I 9. Dispose of Waste - Follow institutional and  regulatory guidelines H->I Spill_Response Spill Response Protocol - Evacuate - Don PPE - Contain & Clean - Dispose as hazardous waste Spill->Spill_Response Spill_Response->H

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。